molecular formula C28H32N4O2 B1229885 Rhodamine B Hydrazide CAS No. 74317-53-6

Rhodamine B Hydrazide

Número de catálogo: B1229885
Número CAS: 74317-53-6
Peso molecular: 456.6 g/mol
Clave InChI: WTDHTIVYKKLOTC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-3',6'-bis(diethylamino)spiro[isoindole-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O2/c1-5-30(6-2)19-13-15-23-25(17-19)34-26-18-20(31(7-3)8-4)14-16-24(26)28(23)22-12-10-9-11-21(22)27(33)32(28)29/h9-18H,5-8,29H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDHTIVYKKLOTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400828
Record name Rhodamine B hydrazide
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Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74317-53-6
Record name Rhodamine B hydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rhodamine B hydrazide
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Rhodamine B Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth guide for researchers, scientists, and professionals in drug development on the synthesis of Rhodamine B hydrazide. It covers the reaction mechanism, detailed experimental protocols, and quantitative data compiled from various established methods.

Introduction

This compound is a non-fluorescent, colorless derivative of Rhodamine B. It features a spirolactam structure that can be opened through specific chemical reactions, restoring the highly fluorescent and colored quinoid structure of Rhodamine B. This "turn-on" fluorescence property makes this compound a crucial building block for the development of chemosensors and probes for detecting various analytes, including metal ions, reactive oxygen/nitrogen species, and other biologically significant molecules.[1][2][3] The synthesis is a straightforward condensation reaction between Rhodamine B and hydrazine (B178648) hydrate (B1144303), resulting in the formation of the characteristic spirolactam ring.

Reaction Mechanism

The synthesis of this compound from Rhodamine B proceeds in two main steps:

  • Nucleophilic Acyl Substitution: The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine (H₂N-NH₂) on the electrophilic carbonyl carbon of the carboxylic acid group of Rhodamine B. This forms a tetrahedral intermediate.

  • Intramolecular Cyclization (Spirolactam Formation): The newly formed hydrazide moiety then undergoes an intramolecular nucleophilic attack on the central carbon atom (C9) of the xanthene ring. This leads to the formation of a five-membered spirolactam ring, breaking the conjugation of the xanthene system. This structural change is responsible for the loss of color and fluorescence, transforming the pink Rhodamine B into the colorless this compound.[4]

The overall reaction converts the open, fluorescent form of Rhodamine B into a closed, non-fluorescent spirolactam structure.

Synthesis_Mechanism This compound Synthesis Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Rhodamine_B Rhodamine B (Open, Fluorescent Form) Step1 Nucleophilic Acyl Substitution Rhodamine_B->Step1 Hydrazine Hydrazine Hydrate (H₂N-NH₂·H₂O) Hydrazine->Step1 Intermediate Hydrazide Intermediate Step1->Intermediate Forms Amide Bond Step2 Intramolecular Cyclization Intermediate->Step2 N attacks Xanthene Carbon Product This compound (Spirolactam, Non-Fluorescent) Step2->Product Forms Spirolactam Ring

Caption: this compound Synthesis Mechanism.

Experimental Protocols

Several protocols for the synthesis of this compound have been reported, primarily differing in the choice of solvent, reaction time, and temperature. Below are detailed methodologies from cited literature.

Protocol 1

  • Reagents:

    • Rhodamine B: 0.96 g (2 mmol)

    • Hydrazine hydrate (80%): 1 ml (~20 mmol)

    • Methanol (B129727): 30 ml

  • Procedure:

    • Dissolve Rhodamine B in methanol in a round-bottom flask.

    • Add hydrazine hydrate to the solution.

    • Heat the mixture to 65 °C and stir for 3 hours.

    • After the reaction, cool the mixture to room temperature.

    • Adjust the pH of the solution to 8–9 using a suitable base, which will cause a pale pink precipitate to form.

    • Filter the precipitate and wash it three times with distilled water.

    • Dry the product to obtain a light pink solid.[5]

Protocol 2

  • Reagents:

    • Rhodamine B: 4.8 g (10 mmol)

    • Hydrazine hydrate: 18 ml (excess)

    • Ethanol (B145695): 100 ml

    • 1 M Hydrochloric Acid (HCl)

    • 1 M Sodium Hydroxide (NaOH)

  • Procedure:

    • Dissolve Rhodamine B in ethanol in a 250 mL flask.

    • Add hydrazine hydrate dropwise to the solution.

    • Reflux the mixture overnight. The solution color will change from dark pink to transparent orange.

    • After cooling, remove the solvent using a rotary evaporator.

    • Wash the residue with 1 M HCl to remove excess hydrazine hydrate.

    • Slowly add 1 M NaOH with stirring until the pH of the solution reaches 8-9, causing the product to precipitate.

    • Filter the resulting precipitate, wash it three times with pure water, and dry it in an oven.[6]

Protocol 3

  • Reagents:

    • Rhodamine B: 1 g (~2 mmol)

    • Hydrazine hydrate (85%): 4 mL

    • Ethanol: 10 mL

  • Procedure:

    • Dissolve Rhodamine B in ethanol.

    • Add excess hydrazine hydrate to the solution.

    • Reflux the reaction mixture for 6 hours.

    • Remove the solvent via rotary evaporation.

    • Recrystallize the residue from a methanol-water mixture to obtain the final product.[7]

Quantitative Data Summary

The following table summarizes the quantitative data from the different synthesis protocols described above, allowing for easy comparison.

ParameterProtocol 1[5]Protocol 2[6]Protocol 3[7]
Rhodamine B 0.96 g (2 mmol)4.8 g (10 mmol)1 g (~2.1 mmol)
Hydrazine Hydrate 1 mL (~20 mmol)18 mL (excess)4 mL (excess)
Solvent MethanolEthanolEthanol
Solvent Volume 30 mL100 mL10 mL
Reaction Temperature 65 °CRefluxReflux
Reaction Time 3 hoursOvernight6 hours
Purification Method pH adjustment, filtrationAcid/base wash, filtrationRecrystallization
Reported Yield 81%87%78.8%

General Experimental Workflow

The synthesis of this compound follows a consistent and logical workflow, which is applicable across the different protocols. The key stages are outlined in the diagram below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_isolation Product Isolation reagents 1. Mix Reactants (Rhodamine B, Hydrazine Hydrate, Solvent) reflux 2. Heat & Stir (Reflux at specified temperature) reagents->reflux monitor 3. Monitor Reaction (e.g., color change from pink to orange/colorless) reflux->monitor cool 4. Cool to Room Temperature monitor->cool purify 5. Purification Step - Solvent Evaporation - pH Adjustment (8-9) - Recrystallization cool->purify filter 6. Filter Precipitate purify->filter wash 7. Wash Solid (with Water) filter->wash dry 8. Dry Product wash->dry product Final Product: This compound dry->product

Caption: General Experimental Workflow for Synthesis.

References

An In-depth Technical Guide to the Spirolactam Ring-Opening Mechanism of Rhodamine B Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rhodamine B hydrazide is a versatile chemical probe renowned for its application in the selective detection of various analytes, including metal ions, reactive oxygen species, and other biologically significant molecules. Its functionality is centered around a remarkable molecular switching mechanism: the reversible opening and closing of a spirolactam ring. In its native, closed-ring form, the molecule is colorless and non-fluorescent due to a non-conjugated spirolactam structure. Upon interaction with a specific target analyte, the spirolactam ring opens, restoring the highly conjugated xanthene fluorophore. This transformation results in a dramatic "turn-on" response, characterized by the appearance of a vibrant pink color and intense fluorescence. This guide provides a detailed exploration of the core mechanisms, experimental protocols, and quantitative data associated with the spirolactam ring-opening of this compound, offering a comprehensive resource for researchers in chemical biology and sensor development.

The Core Spirolactam Ring-Opening Mechanism

The fundamental principle governing the function of this compound as a sensor lies in the equilibrium between two distinct structural states: a non-fluorescent "off" state and a highly fluorescent "on" state.

  • Closed-Ring Form (Spirolactam): In this state, the xanthene portion of the rhodamine molecule is orthogonal to the benzene (B151609) ring, and the nitrogen atom of the hydrazide is part of a five-membered spirolactam ring. This configuration disrupts the π-conjugation across the xanthene core, rendering the molecule colorless and preventing fluorescence.[1][2]

  • Open-Ring Form (Acylhydrazone/Hydrolyzed): The interaction with an analyte triggers the cleavage or rearrangement of the spirolactam ring. This restores the planar, delocalized π-electron system of the xanthene dye, resulting in strong visible light absorption and a significant increase in fluorescence quantum yield.[1][2] The transition from the closed to the open form is the key signaling event.

The ring-opening can be initiated by several distinct chemical processes, making this compound a versatile scaffold for designing specific probes.

Analyte-Induced Mechanisms

A. Metal Ion Coordination: One of the most common mechanisms involves the chelation of metal ions, such as Cu²⁺, Fe³⁺, and Al³⁺.[2][3][4] The hydrazide moiety acts as a binding site. Coordination of the metal ion to the nitrogen and oxygen atoms of the hydrazide group induces electronic shifts that weaken the C-N bond of the spirolactam, leading to its opening.[5][6]

B. Oxidative/Hydrolytic Cleavage: Certain analytes trigger the ring-opening through an irreversible chemical reaction. For instance, hypochlorite (B82951) (OCl⁻) and hydrogen peroxide (H₂O₂) can oxidize the hydrazide group, leading to the formation of Rhodamine B.[5][7] Similarly, some metal ions like Cu²⁺ and Hg²⁺ can catalyze the hydrolysis of the amide bond, cleaving the hydrazide and releasing the fluorescent Rhodamine B.[8][9][10]

C. Reaction with Electrophiles: Small reactive molecules can also induce ring-opening. Nitric oxide (NO) reacts with this compound under aerobic conditions to form the fluorescent Rhodamine B.[11][12][13] Formaldehyde (B43269) (FA) reacts with derivatives of rhodamine hydrazide to form a cyclic aminal, a structural change that promotes the opening of the spirocyclic moiety to generate the fluorescent xanthene.[14]

D. Protonation (pH Sensing): In strongly acidic conditions (typically pH < 4), the amide nitrogen of the spirolactam ring can be protonated. This protonation event is sufficient to trigger ring-opening, allowing this compound to function as a fluorescent pH indicator.[5][11][13]

Visualizing the Mechanisms and Workflows

Diagrams created using the DOT language provide clear visual representations of the chemical transformations and experimental processes.

G General Spirolactam Ring-Opening Mechanism OFF This compound (Spirolactam Form) Colorless & Non-Fluorescent ON Ring-Opened Form (Conjugated Xanthene) Pink & Fluorescent OFF->ON Ring-Opening ON->OFF Ring-Closing Analyte Analyte (e.g., Metal Ion, H+, NO, OCl-) Analyte->OFF Interaction

Caption: General equilibrium of the spirolactam ring system.

G Mechanism: Metal Ion Coordination Probe This compound (Closed Ring) Complex Probe-Metal Complex (Intermediate) Probe->Complex Chelation Metal Metal Ion (e.g., Cu2+) Metal->Complex Product Ring-Opened Complex (Fluorescent) Complex->Product Ring Opening

Caption: Analyte detection via metal ion coordination.

G Mechanism: Oxidative Cleavage Probe This compound (Non-Fluorescent) Reaction Oxidative Cleavage of Hydrazide Probe->Reaction Oxidant Oxidant (e.g., OCl-) Oxidant->Reaction Product Rhodamine B (Fluorescent) Reaction->Product Irreversible

Caption: Analyte detection via oxidative cleavage.

G Workflow: Spectroscopic Titration A Prepare Probe Solution (e.g., 10 µM in Buffer) B Add Incremental Amounts of Analyte A->B C Measure Absorbance & Fluorescence Spectra B->C D Plot Intensity vs. [Analyte] C->D E Calculate Limit of Detection (LOD) D->E

References

Determining the Quantum Yield of Rhodamine B Hydrazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and procedures for determining the fluorescence quantum yield of Rhodamine B hydrazide. As a widely utilized "turn-on" fluorescent probe, accurate characterization of its photophysical properties upon reaction with specific analytes is crucial for its application in various research and development fields, including the detection of reactive nitrogen species and aldehydes.

Introduction to this compound and Quantum Yield

This compound (RH) is a non-fluorescent derivative of Rhodamine B. Its core structure features a spirolactam ring which keeps the molecule in a colorless and non-fluorescent "closed" form. Upon reaction with specific analytes, such as nitric oxide (NO) or formaldehyde, the spirolactam ring is opened, leading to the formation of the highly fluorescent Rhodamine B (RB) molecule.[1] This "turn-on" mechanism provides a high signal-to-noise ratio, making RH an excellent candidate for a sensitive fluorescent probe.

The fluorescence quantum yield (Φ) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence, which is a desirable characteristic for sensitive fluorescent probes. The determination of the quantum yield of the fluorescent product formed from the reaction of this compound is, therefore, a critical step in its characterization and application.

Principle of Quantum Yield Determination: The Relative Method

The relative method is a widely used and accessible technique for determining the fluorescence quantum yield of a sample. It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. The underlying principle is that if the standard and the sample have similar absorbance at the excitation wavelength and are measured under identical conditions, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.

Rhodamine B is a commonly used standard for quantum yield determination in the visible region of the spectrum due to its high and well-documented quantum yield in various solvents, as well as its spectral overlap with the fluorescent product of the this compound probe.

The equation for calculating the relative quantum yield is as follows:

ΦX = ΦST * (IX / IST) * (AST / AX) * (ηX2 / ηST2)

Where:

  • ΦX is the quantum yield of the sample.

  • ΦST is the quantum yield of the standard.

  • IX is the integrated fluorescence intensity of the sample.

  • IST is the integrated fluorescence intensity of the standard.

  • AX is the absorbance of the sample at the excitation wavelength.

  • AST is the absorbance of the standard at the excitation wavelength.

  • ηX is the refractive index of the solvent used for the sample.

  • ηST is the refractive index of the solvent used for the standard.

Quantitative Data Summary

Table 1: Spectroscopic Properties of this compound and its Fluorescent Product

CompoundFormAbsorption Max (λabs)Emission Max (λem)Molar Extinction Coefficient (ε)Quantum Yield (Φ)
This compoundNon-fluorescent (Closed Ring)~310 nmN/ANot reported~0
Rhodamine B (from RH + NO)Fluorescent (Open Ring)~555-561 nm[2]~578-583 nm[1]Not reported for reaction productNot explicitly reported; expected to be high

Table 2: Quantum Yield of Rhodamine B Standard in Different Solvents

SolventQuantum Yield (ΦST)
Ethanol (B145695)0.65 - 0.97[3][4]
Water0.31[5]
MethanolVaries with concentration

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, its reaction with a model analyte (nitric oxide), and the subsequent determination of the fluorescence quantum yield of the product.

Synthesis of this compound

This protocol is adapted from a standard procedure for the synthesis of this compound.

Materials:

Procedure:

  • Dissolve Rhodamine B (e.g., 4.8 g, 10 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask.

  • Add an excess of hydrazine hydrate (e.g., 18 mL) dropwise to the solution.

  • Reflux the mixture overnight. The color of the solution will change from dark pink to a transparent orange, indicating the formation of the spirolactam ring.

  • After cooling to room temperature, remove the ethanol using a rotary evaporator.

  • To remove excess hydrazine hydrate, wash the resulting solid with 1 M HCl.

  • The crude product can be further purified by recrystallization from a suitable solvent mixture (e.g., acetonitrile (B52724)/water) to yield a pinkish solid.

Reaction of this compound with Nitric Oxide

This protocol describes the "turn-on" fluorescence response of this compound to nitric oxide.

Materials:

  • This compound (RH) stock solution (e.g., 1 mM in DMSO or acetonitrile)

  • Nitric oxide (NO) donor (e.g., S-nitroso-N-acetyl-D,L-penicillamine - SNAP) or a saturated solution of NO in deoxygenated buffer.

  • HEPES buffer (100 mM, pH 7.4)

  • Acetonitrile

  • Fluorometer cuvettes

Procedure:

  • Prepare a working solution of this compound (e.g., 50 µM) in a mixture of HEPES buffer and acetonitrile (e.g., 80:20 v/v).[6]

  • Transfer the RH solution to a fluorometer cuvette.

  • Record the baseline fluorescence spectrum of the RH solution. The fluorescence should be minimal.

  • Add a solution of the nitric oxide donor or the NO-saturated buffer to the cuvette to achieve the desired final concentration of NO.

  • Immediately begin recording the fluorescence spectra at regular time intervals to monitor the increase in fluorescence intensity.[6]

  • The reaction is typically rapid, and the fluorescence will reach a plateau, indicating the completion of the reaction. The final, stable fluorescence spectrum is used for quantum yield determination.

Relative Quantum Yield Determination

This protocol outlines the steps for calculating the quantum yield of the fluorescent product from the reaction in section 4.2, using Rhodamine B as a standard.

Materials:

  • Fluorescent product solution from section 4.2.

  • Rhodamine B standard stock solution (of known concentration in the same solvent system as the sample).

  • UV-Vis spectrophotometer

  • Fluorometer with a quartz cuvette.

Procedure:

  • Preparation of Standard Solutions: Prepare a series of dilutions of the Rhodamine B standard in the same solvent mixture as the sample, with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.

  • Absorbance Measurements:

    • Measure the absorbance of the fluorescent product solution at the excitation wavelength (e.g., 510 nm).[6] If the absorbance is above 0.1, dilute the solution accordingly and record the dilution factor.

    • Measure the absorbance of each of the Rhodamine B standard solutions at the same excitation wavelength.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the fluorometer (e.g., 510 nm).[6]

    • Record the fluorescence emission spectrum of the fluorescent product solution.

    • Without changing the instrument settings, record the fluorescence emission spectra of each of the Rhodamine B standard solutions.

  • Data Analysis:

    • Integrate the area under the emission curve for the fluorescent product and for each of the standard solutions.

    • Create a plot of integrated fluorescence intensity versus absorbance for the Rhodamine B standard solutions. The plot should be linear, and the slope (gradient) should be determined.

    • Calculate the quantum yield of the fluorescent product using the single-point method with one of the standards or by using the gradient of the calibration curve.

Visualizations

The following diagrams illustrate the key processes described in this guide.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_reaction Reaction with Analyte cluster_measurement Quantum Yield Determination RhB Rhodamine B Reflux Reflux in Ethanol RhB->Reflux Hydrazine Hydrazine Hydrate Hydrazine->Reflux RH_product This compound Reflux->RH_product RH This compound Reaction Ring Opening RH->Reaction Analyte Nitric Oxide (NO) Analyte->Reaction Fluorescent_Product Fluorescent Rhodamine B Reaction->Fluorescent_Product FP_solution Fluorescent Product Solution Absorbance Absorbance Measurement (UV-Vis) FP_solution->Absorbance Fluorescence Fluorescence Measurement (Fluorometer) FP_solution->Fluorescence Standard Rhodamine B Standard Standard->Absorbance Standard->Fluorescence Calculation Quantum Yield Calculation Absorbance->Calculation Fluorescence->Calculation

Caption: Experimental workflow for quantum yield determination.

signaling_pathway RH This compound Non-fluorescent (Closed Spirolactam Ring) Intermediate Reaction Intermediate RH->Intermediate Reaction Analyte Analyte (e.g., NO) Analyte->Intermediate RB Rhodamine B Highly Fluorescent (Open Ring) Intermediate->RB Ring Opening Light_In Excitation Light (Photon Absorption) Light_Out Fluorescence Emission RB->Light_Out Fluorescence

Caption: "Turn-on" fluorescence mechanism of this compound.

Conclusion

The determination of the fluorescence quantum yield is a critical aspect of characterizing fluorescent probes like this compound. The relative method, using a well-known standard such as Rhodamine B, provides a reliable and accessible means to quantify the efficiency of the fluorescence "turn-on" response. By following the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can accurately assess the performance of this compound-based probes, enabling their effective application in a wide range of biological and chemical sensing applications. Further research is warranted to establish and report the specific quantum yield of the Rhodamine B product formed from the reaction of this compound with various key analytes under standardized conditions.

References

The "Turn-On" Fluorescence of Rhodamine B Hydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the "turn-on" fluorescence mechanism of Rhodamine B hydrazide, a versatile fluorogenic probe. This phenomenon, characterized by a transition from a non-fluorescent to a highly fluorescent state, has positioned this compound and its derivatives as powerful tools in the detection of a wide array of analytes, including metal ions and reactive oxygen and nitrogen species. This document details the core chemical principles, analyte-specific activation pathways, quantitative performance data, and key experimental protocols.

The Core Mechanism: Spirolactam Ring-Opening

The fluorescence "turn-on" capability of this compound is governed by a reversible structural change between a colorless, non-fluorescent spirolactam form and a brightly colored, highly fluorescent open-ring amide form.[1][2] In the spirolactam configuration, the xanthene fluorophore, which is responsible for the fluorescence of rhodamine dyes, is locked in a non-planar, spirocyclic structure. This conformation disrupts the π-electron conjugation across the molecule, rendering it incapable of significant light absorption in the visible spectrum and, consequently, non-fluorescent.[3]

The introduction of specific analytes or environmental triggers induces the cleavage of the C-N bond in the spirolactam ring.[3][4] This irreversible or reversible ring-opening event restores the planar, conjugated π-system of the xanthene core, leading to the characteristic strong absorption in the green-yellow region of the spectrum and intense orange-red fluorescence emission.[1] This dramatic change in photophysical properties forms the basis of its use as a "turn-on" sensor.

G Spirolactam OpenRing Analyte Analyte (e.g., Cu²⁺, NO, H⁺, OCl⁻) Analyte->Spirolactam Ring-Opening Reaction

Figure 1: General mechanism of spirolactam ring-opening.

Analyte-Specific Activation Pathways

The versatility of this compound stems from the variety of chemical reactions that can trigger the ring-opening mechanism. Different analytes interact with the hydrazide moiety through distinct pathways.

Metal Ion Chelation (e.g., Cu²⁺)

Divalent copper ions (Cu²⁺) are among the most common analytes detected using this compound.[5] The mechanism involves the coordination of Cu²⁺ with the nitrogen and oxygen atoms of the hydrazide group.[2][4] This chelation event weakens the spirolactam C-N bond, promoting its hydrolysis and leading to the formation of the fluorescent open-ring rhodamine B.[5] This process is often highly selective for Cu²⁺ over other biologically relevant metal ions.[5][6]

G cluster_0 Chelation and Ring Opening start This compound (Spirolactam Form) chelation Coordination with Cu²⁺ start->chelation + Cu²⁺ hydrolysis Hydrolysis of Spirolactam Ring chelation->hydrolysis Weakens C-N bond product Fluorescent Rhodamine B hydrolysis->product Fluorescence 'On'

Figure 2: Signaling pathway for Cu²⁺ detection.
Reaction with Reactive Nitrogen Species (e.g., Nitric Oxide)

Nitric oxide (NO), a key signaling molecule, can be detected by this compound under aerobic conditions.[7][8] The proposed mechanism involves the reaction of NO with the hydrazide, leading to the formation of an intermediate that, upon rearrangement and elimination, yields the fluorescent rhodamine B.[7][8] This reaction provides a significant fluorescence enhancement and high selectivity for NO over other reactive oxygen and nitrogen species.[7]

Reaction with Reactive Oxygen Species (e.g., Hypochlorite and Hydrogen Peroxide)

Hypochlorite (OCl⁻) and hydrogen peroxide (H₂O₂) can also induce the "turn-on" fluorescence of this compound through oxidation.[4][9] For hypochlorite, the mechanism is believed to involve the oxidative cleavage of the hydrazide group.[3] Similarly, hydrogen peroxide, often in the presence of a catalyst like iron(III)-tetrasulfonatophthalocyanine, oxidizes the hydrazide moiety, leading to the generation of the highly fluorescent rhodamine B.[9]

G cluster_1 Oxidative Activation by NO or OCl⁻ start_ros This compound (Spirolactam Form) oxidation Oxidation of Hydrazide Moiety start_ros->oxidation + NO or OCl⁻ rearrangement Intermediate Formation & Rearrangement oxidation->rearrangement product_ros Fluorescent Rhodamine B rearrangement->product_ros Fluorescence 'On'

Figure 3: Signaling pathway for NO and OCl⁻ detection.

Quantitative Data and Performance Metrics

The utility of a fluorescent probe is defined by its photophysical properties and its performance in detecting specific analytes. The following tables summarize key quantitative data for this compound and its applications.

Table 1: Spectroscopic Properties
CompoundFormλabs (nm)λem (nm)Quantum Yield (Φ)Molar Extinction (ε, M-1cm-1)
This compoundSpirolactam (Off)~310No significant emission~0.010Not reported in visible range
Rhodamine BOpen-Ring (On)~555-560[10]~578-585[10][11][12]0.298 - 0.70[13][14]~106,000 at 543 nm[14]
Table 2: Performance in Analyte Detection
AnalyteLimit of Detection (LOD)Linear RangeFluorescence EnhancementReference
Nitric Oxide (NO)20 nMNot specified1000-fold[7][8]
Copper (Cu²⁺)89.9 nMNot specified28.8-fold (Quantum Yield)[13]
Copper (Cu²⁺)37 nMNot specifiedNot specified[13]
Copper (Cu²⁺)79.6 nM1.25 - 7.5 µMNot specified[10][15]
Hydrogen Peroxide (H₂O₂)3.7 nM20 - 2000 nMNot specified[9]
Hypochlorite (OCl⁻)Nanomolar levelsNot specifiedNot specified[16]
Formaldehyde (B43269) (FA)1.24 µM0 - 500 µM15-fold[17]

Experimental Protocols

This section provides generalized protocols for the synthesis and application of this compound as a fluorescent probe. Researchers should consult the specific literature for detailed, optimized procedures for their analyte of interest.

Synthesis of this compound

This protocol describes a common method for synthesizing the probe from Rhodamine B.

Materials:

Procedure:

  • Dissolve Rhodamine B in ethanol or methanol in a round-bottom flask.[18][19]

  • Add an excess of hydrazine hydrate dropwise to the solution while stirring.[19]

  • Reflux the reaction mixture for 3-12 hours. The solution color will typically change from dark pink to a pale pink, orange, or colorless solution, indicating the formation of the spirolactam.[18][19]

  • After cooling to room temperature, the solvent may be removed by rotary evaporation.[19]

  • If precipitation does not occur, adjust the pH to 8-9 with a suitable base to precipitate the product.[18]

  • Filter the resulting precipitate and wash it thoroughly with distilled water to remove excess hydrazine hydrate.[18]

  • Dry the pale pink solid product under vacuum. The melting point should be approximately 215–217 °C.[18]

General Protocol for Fluorescence Measurements

This protocol outlines a typical workflow for evaluating the probe's response to an analyte.

G prep 1. Prepare Stock Solutions - this compound in organic solvent (e.g., CH₃CN) - Analyte in aqueous buffer mix 2. Mix Probe and Buffer Add probe stock to aqueous buffer (e.g., HEPES, pH 7.4) in a cuvette prep->mix blank 3. Measure Blank Fluorescence Record emission spectrum (e.g., λex = 510 nm, λem = 530-700 nm) mix->blank add 4. Add Analyte Introduce aliquots of analyte stock solution to the cuvette blank->add measure 5. Incubate and Measure Incubate for a specified time (e.g., 1 hr) Record final emission spectrum add->measure analyze 6. Analyze Data Plot fluorescence intensity vs. concentration. Calculate LOD and linear range. measure->analyze

Figure 4: Experimental workflow for fluorescence sensing.

Procedure:

  • Prepare a stock solution of this compound (e.g., 250 µM) in a suitable organic solvent like acetonitrile (B52724) (CH₃CN).

  • Prepare a working solution by diluting the stock solution in an appropriate aqueous buffer (e.g., 100 mM HEPES, pH 7.4) to the final desired concentration (e.g., 50 µM).[8]

  • Record the initial fluorescence spectrum of the probe solution using a spectrofluorometer. Typical excitation wavelengths are around 510 nm, with emission scanned from 530 nm to 700 nm.[8]

  • Add a known concentration of the analyte to the cuvette containing the probe solution.

  • Allow the reaction to proceed for a specified incubation time at a controlled temperature (e.g., 1 hour at 25 °C).[8]

  • Record the final fluorescence spectrum. The "turn-on" response is quantified by the increase in fluorescence intensity at the peak emission wavelength (around 583 nm).[8]

Protocol for Live Cell Imaging

This compound and its derivatives can be used to detect analytes within living cells.[7][8]

Materials:

  • Cultured cells (e.g., Raw 264.7 macrophages)

  • This compound probe

  • Cell culture medium

  • Analyte source or inducer (e.g., SNAP for NO release, LPS for endogenous NO stimulation)

  • Confocal fluorescence microscope

Procedure:

  • Culture cells on a suitable imaging dish or plate.

  • Incubate the cells with the this compound probe (e.g., 10 µM) in cell culture medium for a specific duration (e.g., 1 hour) to allow for cell penetration.[17]

  • Wash the cells with buffer (e.g., PBS) to remove any excess, non-internalized probe.

  • To detect exogenous analytes, add the analyte source (e.g., S-nitroso-N-acetyl-D,L-penicillamine (SNAP) to release NO) to the cells and incubate for an appropriate time (e.g., 2 hours).[8]

  • To detect endogenous analytes, pre-treat cells with a stimulant (e.g., lipopolysaccharide (LPS) to induce NO production) before or during probe incubation.[7][8]

  • Acquire bright-field and fluorescence images using a confocal microscope with appropriate excitation and emission filters for rhodamine (e.g., excitation around 540-560 nm, emission collected above 570 nm). A clear intracellular red/orange fluorescence signal indicates the presence of the analyte.[8]

References

The Influence of pH on Rhodamine B Hydrazide Fluorescence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effect of pH on the fluorescence of Rhodamine B hydrazide. It delves into the underlying chemical mechanism, presents detailed experimental protocols, and offers quantitative data to support researchers in the application of this versatile fluorogenic probe.

Core Principle: A pH-Mediated Structural Switch

This compound is a non-fluorescent derivative of the highly fluorescent dye Rhodamine B. Its fluorescence is governed by a pH-dependent equilibrium between two distinct forms: a colorless, non-fluorescent spirolactam ring-closed structure and a brightly colored, highly fluorescent ring-opened amide structure.[1][2]

Under neutral to basic conditions, the spirolactam form is predominant. In this state, the pyronine ring system of the rhodamine core is interrupted, preventing the π-electron delocalization required for fluorescence. Upon acidification, protonation of the amide nitrogen in the spirolactam ring induces a structural transformation.[1] This leads to the opening of the spirolactam ring, restoring the conjugated xanthene fluorophore and resulting in a dramatic increase in fluorescence intensity.[1][3] This "turn-on" fluorescence response is reversible, making this compound an excellent candidate for a reusable pH sensor.

The following diagram illustrates this pH-dependent signaling pathway:

G cluster_0 High pH (Neutral/Basic) cluster_1 Low pH (Acidic) Rhodamine_B_Hydrazide_Spirolactam This compound (Spirolactam Form) Non_Fluorescent Non-Fluorescent (Colorless) Rhodamine_B_Hydrazide_Spirolactam->Non_Fluorescent Predominant State Rhodamine_B_Hydrazide_Open Rhodamine B (Open Amide Form) Rhodamine_B_Hydrazide_Spirolactam->Rhodamine_B_Hydrazide_Open + H⁺ (Protonation) Ring Opening Fluorescent Highly Fluorescent (Pink/Orange) Rhodamine_B_Hydrazide_Open->Fluorescent Predominant State

Caption: pH-dependent equilibrium of this compound.

Quantitative Data: pH vs. Fluorescence Intensity

The fluorescence response of this compound to pH is sigmoidal, with a distinct transition range. The pKa value, the pH at which the fluorescent and non-fluorescent forms are in equal concentration, is a critical parameter for its application as a pH indicator. While the exact pKa can be influenced by the solvent system and specific derivative, it generally falls within the acidic range. For instance, a new rhodamine B-based pH fluorescent probe, RCE, was reported to have a pKa value of 4.71, making it suitable for studying acidic organelles like lysosomes.[4]

The following table summarizes the typical relationship between pH and the fluorescence properties of Rhodamine B derivatives.

pH RangePredominant FormFluorescence IntensityMolar Extinction CoefficientQuantum Yield
> 7Spirolactam (ring-closed)Very Low / NegligibleLowVery Low
5 - 7TransitionalIncreasing with decreasing pHIncreasingIncreasing
< 5Open Amide (ring-opened)High / MaximumHighHigh

Note: The exact values will vary depending on the specific Rhodamine B derivative, concentration, solvent, and instrumentation.

Detailed Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.[5][6]

Materials:

Procedure:

  • Dissolve Rhodamine B (e.g., 4.8 g, 10 mmol) in ethanol (100 mL) in a round-bottom flask.[5]

  • Add an excess of hydrazine hydrate (e.g., 18 mL) dropwise to the solution.[5]

  • Reflux the mixture overnight. The color of the solution should change from dark pink to a transparent orange, indicating the formation of the spirolactam ring.[5]

  • Cool the reaction mixture to room temperature.

  • Remove the ethanol using a rotary evaporator.[5]

  • To remove excess hydrazine hydrate, wash the residue with 1 M HCl.[5]

  • Slowly add 1 M NaOH with stirring until the pH of the solution reaches 8-9, at which point a precipitate will form.[5][6]

  • Filter the resulting precipitate and wash it three times with distilled water.[6]

  • Dry the purified this compound in an oven. The expected product is a light pink or pale pink solid.[6]

Preparation of Buffer Solutions and Sample Analysis

Materials:

  • This compound stock solution (e.g., in DMSO or ethanol)

  • Buffer solutions of varying pH (e.g., citrate-phosphate buffer for pH 3-8)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of buffer solutions with precise pH values covering the range of interest.

  • Prepare a stock solution of this compound in a suitable solvent like DMSO or ethanol.

  • For each pH measurement, dilute the this compound stock solution into the respective buffer solution to the desired final concentration (e.g., 10 µM). The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the pH and fluorescence.

  • Allow the solutions to equilibrate for a set period.

  • Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength for this compound is typically around 510 nm, with the emission maximum observed near 578 nm.[7]

  • Record the fluorescence intensity at the emission maximum for each pH value.

  • Plot the fluorescence intensity as a function of pH to determine the pKa value of the probe.

Experimental Workflow and Data Analysis

The following diagram outlines a typical workflow for investigating the pH-dependent fluorescence of this compound.

G Start Start Synthesis Synthesize and Purify This compound Start->Synthesis Prepare_Solutions Prepare Buffer Solutions (Varying pH) and This compound Stock Synthesis->Prepare_Solutions Sample_Preparation Prepare Samples: Dilute Stock into Buffers Prepare_Solutions->Sample_Preparation Fluorescence_Measurement Measure Fluorescence Spectra (Excitation at ~510 nm) Sample_Preparation->Fluorescence_Measurement Data_Collection Record Emission Intensity at ~578 nm for each pH Fluorescence_Measurement->Data_Collection Data_Analysis Plot Fluorescence Intensity vs. pH Data_Collection->Data_Analysis pKa_Determination Determine pKa Value Data_Analysis->pKa_Determination End End pKa_Determination->End

Caption: Experimental workflow for pH titration of this compound.

Applications and Considerations

The pH-sensitive fluorescence of this compound and its derivatives makes them valuable tools in various scientific disciplines:

  • Cell Biology: For imaging and quantifying the pH of acidic organelles such as lysosomes and endosomes.[2][4]

  • Drug Delivery: To monitor the release of drugs from pH-sensitive nanocarriers.

  • Environmental Science: As sensors for detecting acidic pollutants in water.

Important Considerations:

  • Solvent Effects: The pKa and fluorescence properties of this compound can be influenced by the polarity of the solvent.

  • Selectivity: While primarily responsive to pH, the fluorescence of some this compound derivatives can be affected by the presence of certain metal ions. It is crucial to characterize the selectivity of the probe for the specific application.

  • Photostability: Rhodamine dyes are generally photostable, but prolonged exposure to high-intensity light can lead to photobleaching.

This guide provides a foundational understanding of the pH-dependent fluorescence of this compound. For specific applications, further optimization of protocols and characterization of the probe's performance under relevant conditions are recommended.

References

The Spirolactam Switch: A Technical Guide to Rhodamine B Hydrazide Derivatives for Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodamine B hydrazide and its derivatives have emerged as a powerful and versatile class of fluorescent probes, enabling the detection and imaging of a wide array of analytes crucial to biological and environmental systems. Their efficacy lies in a clever chemical design centered around a spirolactam ring that acts as a fluorescence "off-on" switch. In its native, non-fluorescent state, the spirolactam ring is closed. Upon interaction with a specific target analyte, the ring opens, leading to the formation of the highly fluorescent, ring-opened amide form of rhodamine B. This distinct colorimetric and fluorometric response provides a robust signaling mechanism for detecting metal ions, pH changes, reactive oxygen species (ROS), and other small molecules with high sensitivity and selectivity.[1][2]

This technical guide provides an in-depth exploration of the synthesis, signaling mechanisms, and applications of this compound-based probes, complete with experimental protocols and quantitative data to aid researchers in their practical application.

Core Signaling Pathway: The Spirolactam Ring-Opening Mechanism

The fundamental principle behind the function of this compound probes is the analyte-induced transformation from a colorless, non-fluorescent spirolactam form to a brightly colored and highly fluorescent open-ring structure.[3] This process is initiated by the interaction of the analyte with a recognition moiety that has been appended to the hydrazide group.

G cluster_0 Non-Fluorescent 'Off' State cluster_1 Fluorescent 'On' State A This compound Derivative (Spirolactam Ring Closed) C Open-Ring Rhodamine B Amide (Highly Fluorescent) A->C Analyte Interaction (e.g., Metal Ion, H+, ROS) C->A Removal of Analyte (e.g., with Chelator)

Caption: General signaling mechanism of this compound probes.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a two-step process: the formation of this compound from Rhodamine B, followed by the condensation of the hydrazide with an aldehyde or other reactive species to introduce the desired analyte-recognition moiety.

General Experimental Workflow for Probe Synthesis

G A Rhodamine B B This compound A->B Reaction with Hydrazine (B178648) Hydrate (B1144303) D This compound Derivative Probe B->D Condensation Reaction C Analyte-Specific Aldehyde/Ketone C->D E Purification and Characterization D->E

Caption: General workflow for the synthesis of this compound probes.

Experimental Protocols

Synthesis of this compound (Compound 1)

This foundational precursor is synthesized by reacting Rhodamine B with hydrazine hydrate.

  • Materials: Rhodamine B, hydrazine hydrate, ethanol (B145695), methanol, sodium hydroxide (B78521) solution.

  • Procedure:

    • Dissolve Rhodamine B (e.g., 4.8 g, 10 mmol) in ethanol (100 mL) in a 250 mL flask.[4]

    • Add excess hydrazine hydrate (e.g., 18 mL) dropwise to the solution.[4]

    • Reflux the mixture overnight. The solution will change from dark pink to a transparent orange.[4]

    • After cooling, remove the solvent using a rotary evaporator.[4]

    • To remove excess hydrazine hydrate, wash the resulting solid with an acidic solution (e.g., 1 M HCl).[4]

    • Alternatively, after refluxing in methanol, cool the reaction to room temperature and adjust the pH to 8 with a sodium hydroxide solution to induce precipitation of a pale pink solid.[5]

    • Wash the precipitate three to four times with distilled water and dry to obtain this compound.[5]

Synthesis of a Derivative Probe for Hg2+ (Example: Probe G1)

This protocol details the synthesis of a probe for mercury ions by condensing this compound with a specific benzaldehyde (B42025) derivative.[5]

  • Materials: this compound (Compound 1), 2-bromo-3-hydroxy-4-methoxybenzaldehyde (B142738), ethanol.

  • Procedure:

    • Dissolve Compound 1 (e.g., 0.92 g, 2 mmol) and 2-bromo-3-hydroxy-4-methoxybenzaldehyde (0.46 g, 2 mmol) in ethanol (20 mL).[5]

    • Stir and reflux the solution for 6 hours.[5]

    • After the reaction, cool the mixture and collect the resulting precipitate.

    • Purify the product, for example, by recrystallization from ethanol, to yield the final probe G1.

Applications and Performance Data

This compound derivatives have been successfully employed to detect a variety of analytes. The tables below summarize the quantitative performance of several reported probes.

Metal Ion Detection

These probes are widely used for the detection of heavy and transition metal ions, which are of significant environmental and biological concern.[6][7] The interaction with the metal ion typically triggers the spirolactam ring-opening.[2][8]

Probe Name/DerivativeTarget IonSolvent SystemDetection Limit (LOD)Association Constant (Ka)Fold Fluorescence EnhancementRef.
RDBSFFe3+Tris-HCl (1 mM, pH 7.4) with 30% MeCN11.6 nM1.52 x 104 M-1-[9]
RhB-DCTFe3+Aqueous0.0521 µM--[8]
G1Hg2+DMSO/H2O (2:8, v/v)0.609 µM--[5]
PHg2+Ethanol-water (8:2, v/v, 20 mM HEPES, pH 7.0)0.33 µM3.18 x 104 M-1-[10]
DNPRHCu2+Ethanol/water (3:1, v/v, pH 7.0)---[7]
R1Cu2+CH3CN/HEPES (10 mM, pH 7.4, 5:5 v/v)0.201 µM--[11]
Detection of Reactive Species and pH

The reactivity of the hydrazide moiety can be harnessed to detect reactive oxygen and nitrogen species, as well as changes in pH.

Probe Name/DerivativeTarget AnalyteSolvent SystemDetection Limit (LOD)Key FeatureRef.
This compound (RH)Nitric Oxide (NO)-20 nM1000-fold fluorescence increase[12]
Rhodamine-based cyclic hydrazide (Probe 1)Formaldehyde (B43269) (FA)PBS buffer (1% DMSO, pH 7.4)1.24 µM15-fold fluorescence enhancement[13]
Rhodamine-based cyclic hydrazide (Probe 2)Formaldehyde (FA)PBS buffer (1% DMSO, pH 7.4)0.59 µM6.5-fold fluorescence enhancement[13]
This compound derivativepHAqueous-~50-fold fluorescence enhancement from pH 7.16 to 4.89[14]
Rhodamine-based cyclic hydroxamate (Probe 1)pHH2O (1% DMSO)-Strong fluorescence below pH 5.5 for lysosome imaging[15]

Experimental Workflow for Analyte Detection

The general procedure for using a this compound probe for analyte detection involves sample preparation, probe incubation, and spectroscopic measurement.

G A Prepare Analyte Solution (e.g., buffer, cell media) C Incubate Probe with Analyte Solution A->C B Prepare Probe Stock Solution (e.g., in DMSO or Ethanol) B->C D Measure Absorbance and Fluorescence Spectra C->D E Data Analysis (e.g., determine LOD, selectivity) D->E

Caption: General experimental workflow for analyte detection.

General Protocol for Spectroscopic Measurements
  • Materials: Synthesized probe, appropriate solvents (e.g., DMSO, ethanol, water), buffer solutions, quartz cuvettes, UV-Vis spectrophotometer, fluorometer.

  • Procedure:

    • Prepare a stock solution of the probe (e.g., 1-10 mM) in an appropriate organic solvent like DMSO or ethanol.

    • Prepare the working solution of the probe (e.g., 5-10 µM) by diluting the stock solution in the desired buffer or solvent system (e.g., PBS, HEPES, or a water/organic mixture).[10]

    • To a quartz cuvette containing the probe solution, add increasing concentrations of the target analyte.

    • After a suitable incubation time (which can range from seconds to minutes), record the UV-Vis absorption spectrum and the fluorescence emission spectrum.[8][13]

    • For fluorescence measurements, excite the sample at a wavelength close to the absorption maximum of the open-ring form of the rhodamine dye (typically around 550-560 nm) and record the emission spectrum (typically peaking around 580-590 nm).[8]

    • To assess selectivity, repeat the measurement with a range of other potentially interfering ions and molecules.[13]

Protocol for Live Cell Imaging

This compound probes are often cell-permeable, making them suitable for intracellular imaging.[12][13]

  • Materials: Cell culture medium, cells (e.g., HeLa, MCF-7), probe stock solution, analyte solution or inducer, Hoechst 33342 for nuclear staining (optional), confocal fluorescence microscope.

  • Procedure:

    • Culture cells to an appropriate confluency on a suitable imaging dish (e.g., glass-bottom dish).

    • Wash the cells with a buffered saline solution (e.g., PBS).

    • Incubate the cells with the probe (e.g., 10 µM in cell culture medium) for a specific duration (e.g., 1 hour) at 37°C.[13]

    • Wash the cells again to remove any excess probe.

    • Treat the cells with the analyte of interest (e.g., different concentrations of formaldehyde or a nitric oxide donor) for a defined period (e.g., 1 hour).[13]

    • (Optional) Stain the cell nuclei with a dye like Hoechst 33342.

    • Acquire fluorescence images using a confocal microscope with appropriate excitation and emission filters for the rhodamine dye and the nuclear stain.

Conclusion

Derivatives of this compound represent a cornerstone in the development of "off-on" fluorescent probes. Their straightforward synthesis, robust signaling mechanism, and adaptability for detecting a wide range of analytes make them invaluable tools for researchers in chemistry, biology, and medicine. The quantitative data and detailed protocols provided in this guide offer a practical foundation for the successful application and further innovation of these versatile chemical sensors.

References

A Comprehensive Technical Guide to the Synthesis of Rhodamine B Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Rhodamine B hydrazide, a crucial intermediate in the development of fluorescent probes and chemosensors. This compound's utility stems from its transformation from a colorless, non-fluorescent spirocyclic form to the highly colored and fluorescent Rhodamine B in the presence of specific analytes.[1][2] This "turn-on" mechanism makes it a valuable tool in various detection and imaging applications, including the sensing of metal ions, reactive oxygen/nitrogen species, and other biologically relevant molecules.[1][3][4]

Core Synthesis Reaction

The synthesis of this compound is typically achieved through a one-step condensation reflux reaction between Rhodamine B and hydrazine (B178648) hydrate.[5] The reaction involves the nucleophilic attack of hydrazine on the lactone carbonyl group of Rhodamine B, leading to the formation of the hydrazide and the characteristic spirolactam ring structure.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions RhodamineB Rhodamine B RhodamineBHydrazide This compound (Spirolactam form) RhodamineB->RhodamineBHydrazide + HydrazineHydrate Hydrazine Hydrate (N₂H₄·H₂O) HydrazineHydrate->RhodamineBHydrazide Solvent Solvent (e.g., Ethanol, Methanol) Heat Heat (Reflux) Experimental_Workflow A Reactant Preparation (Rhodamine B, Hydrazine Hydrate, Solvent) B Reaction Setup (Reflux Apparatus) A->B C Condensation Reaction (Heating under Reflux) B->C D Cooling & Precipitation (pH Adjustment if necessary) C->D E Isolation (Filtration) D->E F Purification (Washing with Water/Solvent) E->F G Drying F->G H Characterization (e.g., NMR, MS, Melting Point) G->H Signaling_Pathway cluster_probe Probe State cluster_analyte Trigger cluster_product Signaling Output A This compound (Non-fluorescent, Colorless) C Rhodamine B (Fluorescent, Colored) A->C Spirolactam Ring Opening B Analyte (e.g., Cu²⁺, NO, H₂O₂) B->C Reaction

References

Methodological & Application

Application Notes: Protocol for Using Rhodamine B Hydrazide to Detect Mercury (Hg2+)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercury (Hg²⁺), a pervasive and highly toxic heavy metal ion, poses significant threats to environmental and human health.[1] Its accumulation in biological systems can lead to severe neurological and developmental disorders.[1] Consequently, the development of sensitive and selective methods for Hg²⁺ detection is of paramount importance. Rhodamine B hydrazide has emerged as a prominent fluorescent and colorimetric chemosensor for the detection of Hg²⁺.[2][3] In its native state, this compound exists in a colorless and non-fluorescent spirolactam form.[1][4] The presence of Hg²⁺ triggers a selective, irreversible ring-opening of the spirolactam to the highly colored and fluorescent acyclic xanthene form.[1][4][5][6] This "turn-on" response provides a robust and easily detectable signal, enabling both qualitative and quantitative analysis of Hg²⁺.[5][7]

These application notes provide a detailed protocol for the use of this compound and its derivatives as chemosensors for the detection of Hg²⁺ in aqueous media. The notes include the signaling mechanism, experimental protocols, and a summary of analytical performance data.

Signaling Pathway

The detection of Hg²⁺ by this compound is based on a well-established chemical transformation. The process, known as chemodosimetry, involves an irreversible, Hg²⁺-promoted hydrolysis of the hydrazide group, leading to the opening of the spirolactam ring.[3][8] This structural change restores the conjugated xanthene system of the rhodamine dye, resulting in a dramatic increase in both visible light absorption and fluorescence emission.[1][4] The reaction is highly selective for Hg²⁺ over many other biologically and environmentally relevant metal ions.[3][5]

G cluster_0 Initial State cluster_1 Detection Process cluster_2 Final State Rhodamine This compound (Spirolactam Form) Colorless Colorless & Non-Fluorescent Rhodamine->Colorless Hg2 Hg²⁺ Rhodamine->Hg2 Hg²⁺-induced hydrolysis RingOpened Ring-Opened Rhodamine B (Acyclic Xanthene Form) Hg2->RingOpened Spirolactam Ring-Opening Pink Pink Color & Strong Fluorescence RingOpened->Pink

Caption: Signaling mechanism of this compound with Hg²⁺.

Experimental Workflow

The general workflow for detecting Hg²⁺ using this compound involves the preparation of the probe solution, addition of the sample containing Hg²⁺, incubation, and subsequent measurement of the absorbance or fluorescence signal.

G A Prepare Rhodamine B Hydrazide Stock Solution C Mix Probe and Sample Solutions A->C B Prepare Sample Solution (containing potential Hg²⁺) B->C D Incubate at Room Temperature C->D E Measure Absorbance (e.g., at 550-565 nm) D->E F Measure Fluorescence (e.g., Ex: 550 nm, Em: 580 nm) D->F G Data Analysis E->G F->G

Caption: General experimental workflow for Hg²⁺ detection.

Experimental Protocols

This section provides a generalized protocol for the detection of Hg²⁺ using this compound. Note that optimal conditions such as solvent composition, pH, and probe concentration may vary depending on the specific derivative of this compound used and the sample matrix.

Reagent and Solution Preparation
  • This compound Stock Solution:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent such as ethanol, methanol, or dimethyl sulfoxide (B87167) (DMSO).[1][4]

    • Store the stock solution in a dark, cool place.

  • Working Probe Solution:

    • Dilute the stock solution to the desired final concentration (e.g., 5-20 µM) in an appropriate buffer solution.[1][2] A common solvent system is a mixture of an organic solvent and water (e.g., ethanol:water 8:2 v/v) buffered to a physiological pH (e.g., pH 7.0-7.4) using a buffer like HEPES or Tris-HCl.[1][5]

  • Mercury (Hg²⁺) Standard Solutions:

    • Prepare a series of Hg²⁺ standard solutions of known concentrations by diluting a certified Hg²⁺ stock solution with the same buffer used for the working probe solution.

Detection Procedure
  • To a set of appropriate vials or wells in a microplate, add the working probe solution.

  • Add varying concentrations of the Hg²⁺ standard solutions or the unknown sample solution to the probe solution. The final volume should be consistent across all samples.

  • Mix the solutions thoroughly.

  • Incubate the solutions at room temperature for a specified period (typically ranging from a few seconds to several minutes) to allow the reaction to complete. The reaction is often rapid, with maximum fluorescence intensity reached within 60 seconds.[5]

  • Measure the absorbance and/or fluorescence of the solutions.

    • Colorimetric Measurement: Measure the absorbance at the wavelength of maximum absorption for the ring-opened form, which is typically around 550-565 nm.[2][5]

    • Fluorometric Measurement: Excite the sample at a wavelength around 550-560 nm and measure the fluorescence emission at approximately 578-583 nm.[1][4]

Data Analysis
  • Qualitative Analysis: A visual color change from colorless to pink or rose-red, and the appearance of strong orange fluorescence under a UV lamp, indicates the presence of Hg²⁺.[4]

  • Quantitative Analysis:

    • Construct a calibration curve by plotting the absorbance or fluorescence intensity against the concentration of the Hg²⁺ standards.

    • Determine the concentration of Hg²⁺ in the unknown sample by interpolating its absorbance or fluorescence reading on the calibration curve.

    • The limit of detection (LOD) can be calculated using the formula 3σ/S, where σ is the standard deviation of the blank measurements and S is the slope of the linear portion of the calibration curve.[4]

Data Presentation

The analytical performance of this compound and its derivatives for Hg²⁺ detection varies depending on the specific molecular structure and experimental conditions. The following table summarizes typical performance characteristics reported in the literature.

ParameterTypical ValueReference
Limit of Detection (LOD) 15.7 nM - 0.609 µM[4][6]
Linear Range 0.08 - 20 µM[1][5]
Stoichiometry (Probe:Hg²⁺) 1:1[4][5]
Response Time < 1 - 5 minutes[5]
Optimal pH Range 4.5 - 8.5[9]
Excitation Wavelength (λex) ~550 - 560 nm[2]
Emission Wavelength (λem) ~578 - 583 nm[1][4]

Selectivity

A key advantage of this compound-based probes is their high selectivity for Hg²⁺ over other metal ions. Studies have shown minimal interference from common cations such as Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Pb²⁺, and Ag⁺.[4][5][10] This high selectivity is crucial for accurate Hg²⁺ detection in complex environmental and biological samples.

Reversibility

The reaction between this compound and Hg²⁺ is generally considered irreversible.[11][12] However, some studies have shown that the fluorescence can be quenched by the addition of strong chelating agents like EDTA, suggesting a degree of reversibility in some systems.[4]

Conclusion

This compound and its derivatives are powerful tools for the sensitive and selective detection of Hg²⁺. The distinct colorimetric and "turn-on" fluorescent response, coupled with a straightforward experimental protocol, makes this class of chemosensors highly valuable for applications in environmental monitoring, food safety, and biomedical research. The provided protocols and data serve as a comprehensive guide for researchers and professionals seeking to utilize this technology for mercury detection.

References

Application of Rhodamine B Hydrazide for Iron (Fe³⁺) Sensing in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Rhodamine B hydrazide and its derivatives as "turn-on" fluorescent and colorimetric chemosensors for the detection of ferric iron (Fe³⁺) in aqueous environments.

Introduction

Iron is a critical element in numerous biological and environmental processes. However, an imbalance in iron homeostasis can lead to severe health issues and environmental concerns. Consequently, the development of sensitive and selective methods for Fe³⁺ detection is of significant importance. Rhodamine B-based probes, particularly this compound, have emerged as powerful tools for this purpose. These chemosensors operate on a "turn-on" mechanism, where the non-fluorescent and colorless spirolactam ring of the rhodamine scaffold undergoes a Fe³⁺-induced ring-opening to yield a highly fluorescent and colored amide structure.[1][2][3][4] This distinct change in optical properties allows for both fluorometric and colorimetric detection of Fe³⁺.

Signaling Pathway and Mechanism

The sensing mechanism of this compound for Fe³⁺ involves the coordination of Fe³⁺ ions with the hydrazide group, which catalyzes the hydrolysis of the hydrazide to an amide. This structural transformation leads to the opening of the spirolactam ring, restoring the π-conjugated system of the rhodamine dye. The result is a dramatic increase in fluorescence intensity and a visible color change from colorless to pink.[1][4]

G cluster_legend Legend Fe3_ion Fe³⁺ Ion Probe This compound (Spirolactam Form) Complex Activated Complex (Ring-Opened Amide) Signal Optical Signal Probe_Node This compound (Colorless, Non-fluorescent) Complex_Node Ring-Opened Amide Complex (Pink, Fluorescent) Fe3_Node Fe³⁺ Fe3_Node->Probe_Node Signal_Node Fluorescence & Colorimetric 'Turn-On' Signal Complex_Node->Signal_Node Signal Generation

Figure 1: Fe³⁺ Sensing Mechanism of this compound.

Quantitative Data Presentation

The performance of various this compound-based probes for Fe³⁺ detection is summarized in the table below. These parameters are crucial for selecting the appropriate sensor for a specific application.

Probe Name/DerivativeLimit of Detection (LOD)Linear Range (µM)Solvent SystempHResponse TimeRef.
RhB-DCT0.0521 µM5 - 100Ethanol-Water (5:5, v/v)4 - 13Seconds[1]
R3Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
RDBSF11.6 nM0.8 - 20Tris-HCl (1 mM) in 30% MeCN7.4Not Specified[6]
Probe 280.13 µMNot SpecifiedNot Specified4 - 9Not Specified[6]
RBMAB0.021 µMNot SpecifiedEthanol-H₂O (3:2, v/v, PBS buffer)7.2Not Specified[7]
RhB-EDANot SpecifiedNot SpecifiedAlcohol solutionNot Specified~280 min[2]
Py11.8 nMNot SpecifiedEtOH-H₂O (3:2, v/v)Not SpecifiedNot Specified[8]
RIH-111 nMNot SpecifiedAcetonitrile-Water (7:3, v/v)Not SpecifiedNot Specified[9]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of the this compound probe.

Materials:

Procedure:

  • Dissolve Rhodamine B (e.g., 0.96 g, 2 mmol) in methanol (30 mL) in a round-bottom flask.[10]

  • Add hydrazine hydrate in excess (e.g., 1 mL, 0.02 mol) dropwise to the solution while stirring.[10]

  • Heat the mixture to reflux (approximately 65°C) and maintain for 3-6 hours. The color of the solution should change from dark pink to a pale pink or orange, transparent solution.[10][11]

  • After reflux, cool the reaction mixture to room temperature.

  • Adjust the pH of the solution to 8-9 using a suitable base (e.g., NaOH solution). This will cause a pale pink precipitate to form.[10]

  • Collect the precipitate by filtration and wash it three times with distilled water.

  • Dry the product under vacuum to obtain this compound as a light pink solid.

General Protocol for Fe³⁺ Detection

This protocol outlines the general steps for using this compound for the detection of Fe³⁺ in an aqueous sample.

Materials:

  • This compound stock solution (e.g., 1 mM in ethanol or acetonitrile)

  • Buffer solution (e.g., Tris-HCl or PBS, pH 7.4)

  • Fe³⁺ standard solutions of varying concentrations

  • Solutions of other metal ions for selectivity studies

  • UV-Vis spectrophotometer

  • Fluorometer

  • Cuvettes (quartz for UV-Vis, fluorescence grade for fluorometry)

Procedure:

  • Probe Solution Preparation: Prepare a working solution of the this compound probe (e.g., 20 µM) in the desired solvent system (e.g., ethanol-water mixture, 3:2 v/v) containing the buffer (e.g., 1.2 mmol L⁻¹, pH 7.2).[7]

  • Sample Preparation: Prepare samples containing varying concentrations of Fe³⁺ in the same buffered solvent system.

  • Measurement:

    • For colorimetric detection , mix the probe solution with the Fe³⁺ sample in a cuvette. A color change from colorless to pink should be observable by the naked eye.[4]

    • For UV-Vis spectrophotometric analysis , record the absorption spectrum of the probe solution in the absence and presence of Fe³⁺. A new absorbance peak should appear around 560 nm upon the addition of Fe³⁺.[1][7]

    • For fluorometric analysis , excite the solution at an appropriate wavelength (e.g., 550 nm) and record the emission spectrum.[1] A significant increase in fluorescence intensity at a specific wavelength (e.g., 584 nm) indicates the presence of Fe³⁺.[1]

  • Quantification: Generate a calibration curve by plotting the absorbance or fluorescence intensity at the characteristic wavelength against the concentration of Fe³⁺ standards. Use this curve to determine the concentration of Fe³⁺ in unknown samples.

  • Selectivity Studies: To assess the selectivity of the probe, perform the same experiment with other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, etc.) at concentrations typically higher than that of Fe³⁺. A minimal change in absorbance or fluorescence in the presence of other ions indicates high selectivity for Fe³⁺.[1]

Experimental Workflow and Troubleshooting

General Experimental Workflow

The following diagram illustrates a typical workflow for Fe³⁺ sensing using a this compound-based probe.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Probe_Prep Prepare Probe Stock Solution Mix Mix Probe, Buffer, and Sample Probe_Prep->Mix Buffer_Prep Prepare Buffer (e.g., PBS, pH 7.4) Buffer_Prep->Mix Sample_Prep Prepare Fe³⁺ Standards & Unknown Samples Sample_Prep->Mix Incubate Incubate (if required) Mix->Incubate Measure Measure Signal (Absorbance/Fluorescence) Incubate->Measure Cal_Curve Generate Calibration Curve Measure->Cal_Curve Selectivity Assess Selectivity vs. Other Ions Measure->Selectivity Quantify Quantify Fe³⁺ in Unknown Samples Cal_Curve->Quantify

Figure 2: General experimental workflow for Fe³⁺ sensing.
Troubleshooting Guide

This decision tree provides guidance for troubleshooting common issues encountered during Fe³⁺ sensing experiments.

G Start Problem: No/Weak Signal with Fe³⁺ Check_Probe Is the probe solution freshly prepared? Start->Check_Probe Prepare_New_Probe Action: Prepare a fresh probe solution. Check_Probe->Prepare_New_Probe No Check_pH Is the solution pH within the optimal range (e.g., 4-9)? Check_Probe->Check_pH Yes Prepare_New_Probe->Check_pH Adjust_pH Action: Adjust the pH of the buffer and sample. Check_pH->Adjust_pH No Check_Concentration Is the Fe³⁺ concentration above the LOD? Check_pH->Check_Concentration Yes Adjust_pH->Check_Concentration Increase_Concentration Action: Use a higher concentration of Fe³⁺. Check_Concentration->Increase_Concentration No Check_Interference Are there interfering substances in the sample? Check_Concentration->Check_Interference Yes Increase_Concentration->Check_Interference Purify_Sample Action: Purify the sample or use a more selective probe. Check_Interference->Purify_Sample Yes Success Problem Resolved Check_Interference->Success No Purify_Sample->Success

Figure 3: Troubleshooting guide for Fe³⁺ sensing experiments.

References

Application Notes and Protocols: Using Rhodamine B Hydrazide for Live Cell Imaging of Nitric Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including neurotransmission, vasodilation, and immune responses.[1] Its transient nature and low physiological concentrations, however, make its direct detection in living systems challenging. Fluorescent probes have emerged as indispensable tools for real-time imaging of NO in live cells. Rhodamine B hydrazide is a highly sensitive and selective probe for the detection of nitric oxide.[2][3] This non-fluorescent and colorless derivative of rhodamine B undergoes a significant transformation in the presence of NO, yielding the highly fluorescent compound, rhodamine B.[1][2] This "turn-on" fluorescence response allows for the visualization of NO production with a high signal-to-noise ratio.[1] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in live cell imaging of nitric oxide.

Principle of Detection

This compound exists in a non-fluorescent, spirocyclic form.[4][5] In the presence of nitric oxide under aerobic conditions, the hydrazide group is oxidized, leading to the opening of the spirocycle and the formation of the highly conjugated and fluorescent rhodamine B.[1] This reaction results in a dramatic increase in fluorescence intensity, with a reported 1000-fold fluorescence turn-on from a dark background.[1][2] The probe exhibits excellent selectivity for NO over other reactive oxygen and nitrogen species (ROS/RNS).[1][2]

Signaling Pathway and Detection Mechanism

cluster_0 Cellular Environment Nitric Oxide Synthase (NOS) Nitric Oxide Synthase (NOS) Nitric Oxide (NO) Nitric Oxide (NO) Nitric Oxide Synthase (NOS)->Nitric Oxide (NO) Produces L-Arginine L-Arginine L-Arginine->Nitric Oxide Synthase (NOS) Substrate This compound (Non-fluorescent) This compound (Non-fluorescent) Nitric Oxide (NO)->this compound (Non-fluorescent) Reacts with Rhodamine B (Fluorescent) Rhodamine B (Fluorescent) This compound (Non-fluorescent)->Rhodamine B (Fluorescent) Forms

Caption: Nitric oxide production and detection by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound for the detection of nitric oxide.

PropertyValueReference
Excitation Wavelength (λex)~510 nm[1][6]
Emission Wavelength (λem)~583 nm[1]
Detection Limit20 nM[1][2]
Fluorescence Turn-On~1000-fold[1][2]
pH StabilityStable over pH > 4[1][2]
Cell PermeabilityYes[1][2]

Experimental Protocols

Materials and Reagents

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS) or other suitable buffer (e.g., HEPES)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Cells of interest (e.g., Raw 264.7 macrophages)

  • Nitric oxide donor (e.g., S-nitroso-N-acetyl-D,L-penicillamine - SNAP) (for exogenous NO detection)

  • Inducer of endogenous NO production (e.g., Lipopolysaccharide - LPS)

  • Fluorescence microscope with appropriate filter sets

Experimental Workflow

start Start cell_culture Culture cells on a suitable imaging dish start->cell_culture probe_prep Prepare this compound stock solution in DMSO cell_culture->probe_prep probe_loading Incubate cells with this compound probe_prep->probe_loading no_induction Induce NO production (optional) probe_loading->no_induction exogenous Add NO donor (e.g., SNAP) no_induction->exogenous Exogenous endogenous Add inducer (e.g., LPS) no_induction->endogenous Endogenous imaging Acquire fluorescence images using a microscope no_induction->imaging No Induction (Control) exogenous->imaging endogenous->imaging analysis Analyze fluorescence intensity imaging->analysis end End analysis->end

Caption: Experimental workflow for live cell imaging of nitric oxide.

Detailed Protocol for Live Cell Imaging of Nitric Oxide

This protocol is adapted from Wu et al., 2011.[1]

1. Preparation of Reagents

  • This compound stock solution (1 mM): Dissolve an appropriate amount of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Culture Medium: Prepare complete cell culture medium appropriate for your cell line, supplemented with FBS and antibiotics.

  • NO Donor Solution (for exogenous NO): Prepare a stock solution of SNAP in DMSO. The final concentration used in the experiment described is 375 µM.[1]

  • NO Inducer (for endogenous NO): Prepare a stock solution of LPS. The final concentration used to induce iNOS in Raw 264.7 macrophages is 1 µg/mL.[1]

2. Cell Culture and Seeding

  • Culture your cells of interest in a suitable flask at 37°C in a humidified atmosphere with 5% CO2.

  • For imaging, seed the cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow to the desired confluency.

3. Probe Loading

  • When cells are ready for the experiment, remove the culture medium.

  • Dilute the this compound stock solution in serum-free medium to a final concentration of 5 µM.[1]

  • Add the probe-containing medium to the cells and incubate for 4 hours at 37°C.[1]

4. Detection of Exogenous Nitric Oxide

  • After the 4-hour incubation with this compound, co-incubate the cells with DMEM containing 375 µM SNAP for 2 hours.[1]

  • Wash the cells with PBS to remove excess probe and SNAP.

  • Proceed to imaging.

5. Detection of Endogenous Nitric Oxide

  • To induce inducible nitric oxide synthase (iNOS), pre-treat Raw 264.7 macrophages with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours.[1]

  • After LPS treatment, co-incubate the cells with 5 µM this compound for 2, 4, 6, or 8 hours.[1]

  • Wash the cells with PBS to remove excess probe and LPS.

  • Proceed to imaging.

6. Fluorescence Microscopy and Image Analysis

  • Image the cells using a fluorescence microscope equipped with a suitable filter set for rhodamine (e.g., excitation at ~510 nm and emission at ~583 nm).[1]

  • Acquire both bright-field and fluorescence images.

  • For quantitative analysis, measure the fluorescence intensity of individual cells or regions of interest using appropriate software (e.g., ImageJ).

  • Compare the fluorescence intensity between control (no NO stimulation) and treated (with NO donor or inducer) cells.

Important Considerations

  • Cytotoxicity: While this compound has been shown to have low cytotoxicity, it is always recommended to perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal probe concentration and incubation time for your specific cell line.[1]

  • Specificity: The probe demonstrates high selectivity for NO over other ROS/RNS.[1][2] However, it is good practice to include appropriate controls, such as using an NO scavenger, to confirm the specificity of the fluorescent signal.

  • Photostability: Like many fluorophores, Rhodamine B can be susceptible to photobleaching. To minimize this, use the lowest possible excitation light intensity and exposure time during image acquisition.

  • Solubility: this compound is soluble in DMSO.[6][7] Ensure complete dissolution before adding to the cell culture medium.

References

Application Notes and Protocols for the Detection of Peroxynitrite in Cells using Rhodamine B Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxynitrite (ONOO⁻) is a potent and short-lived reactive nitrogen species (RNS) formed from the near-diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) anion (O₂•⁻).[1] It is a strong oxidizing and nitrating agent that can have detrimental effects on cells by altering the structure and function of various biomolecules, including proteins, lipids, and DNA.[1][2] The overproduction of peroxynitrite is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][3] Therefore, the accurate and sensitive detection of peroxynitrite in cellular environments is crucial for understanding its physiological and pathological roles.

Rhodamine B hydrazide is a non-fluorescent, cell-permeable probe that serves as a highly sensitive and selective tool for the detection of peroxynitrite.[1][4] In its native state, the spirolactam ring of this compound is in a closed, non-fluorescent form.[5] Upon reaction with peroxynitrite, the hydrazide group is oxidized, leading to the opening of the spirolactam ring and the formation of the highly fluorescent Rhodamine B.[1][2] This "turn-on" fluorescence response provides a high signal-to-noise ratio, making it an excellent candidate for cellular imaging and quantification of peroxynitrite.

Principle of Detection

The detection of peroxynitrite using this compound is based on a specific chemical reaction that transforms the non-fluorescent probe into a highly fluorescent product.

Rhodamine_B_Hydrazide This compound (Non-fluorescent) Rhodamine_B Rhodamine B (Highly Fluorescent) Rhodamine_B_Hydrazide->Rhodamine_B Oxidation Peroxynitrite Peroxynitrite (ONOO⁻) Peroxynitrite->Rhodamine_B cluster_cell_prep Cell Preparation cluster_probe_loading Probe Loading & Incubation cluster_imaging Data Acquisition & Analysis Cell_Culture Culture cells to desired confluency Induction Induce Peroxynitrite Production Cell_Culture->Induction Loading Load cells with this compound Induction->Loading Incubation Incubate for sufficient time Loading->Incubation Imaging Fluorescence Microscopy Incubation->Imaging Analysis Image and Data Analysis Imaging->Analysis cluster_pathway Peroxynitrite Synthesis Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS O2 O₂ O2->NOS NO Nitric Oxide (•NO) NOS->NO Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide Superoxide (O₂•⁻) Superoxide->Peroxynitrite

References

Illuminating Cellular Dynamics: A Guide to Live Cell Imaging with Rhodamine B Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Live cell imaging is a cornerstone of modern cell biology, providing invaluable insights into the dynamic processes that govern cellular function. Fluorescent probes are essential tools in this endeavor, and among them, Rhodamine B hydrazide has emerged as a versatile and powerful scaffold for the development of "turn-on" fluorescent sensors. This application note provides a comprehensive overview and detailed protocols for the use of this compound and its derivatives in live cell imaging. We will delve into its mechanism of action and showcase its application in detecting various cellular analytes, including reactive oxygen species (ROS), reactive nitrogen species (RNS), and metal ions. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this technology for their research.

Introduction

This compound is a non-fluorescent and colorless derivative of the highly fluorescent dye Rhodamine B.[1][2] Its utility as a fluorescent probe lies in its spirolactam structure.[3][4] In its native state, the spirolactam ring is closed, rendering the molecule non-fluorescent. However, upon reaction with a specific analyte, the spirolactam ring opens, leading to the formation of the highly fluorescent, pink-colored Rhodamine B.[3][4][5] This "off-on" switching mechanism provides a high signal-to-noise ratio, making it an excellent choice for live cell imaging.

Derivatives of this compound have been synthesized to selectively detect a range of biologically important molecules, including:

  • Reactive Nitrogen Species (RNS): Nitric Oxide (NO)[1][2][6]

  • Reactive Oxygen Species (ROS): Hypochlorous acid (HOCl)[5][7][8][9]

  • Metal Ions: Copper (Cu²⁺)[10][11] and Mercury (Hg²⁺)[3]

  • Other Analytes: Formaldehyde[12][13]

This document will provide detailed protocols for the application of this compound-based probes in live cell imaging, with a focus on nitric oxide and hypochlorite (B82951) detection.

Mechanism of Action

The fundamental principle behind this compound-based probes is a chemical reaction between the hydrazide moiety and the target analyte. This reaction triggers the cleavage of the amide bond in the spirolactam ring, leading to its opening and the subsequent restoration of the conjugated xanthene structure of Rhodamine B, which is responsible for its strong fluorescence.

This compound Activation Probe This compound (Non-fluorescent) Reaction Chemical Reaction Probe->Reaction Reacts with Analyte Target Analyte (e.g., NO, HOCl, Cu²⁺) Analyte->Reaction Product Open-ring Rhodamine B (Highly Fluorescent) Reaction->Product Results in

Caption: General mechanism of this compound activation.

Applications and Protocols

Detection of Nitric Oxide (NO) in Macrophages

Nitric oxide is a critical signaling molecule involved in various physiological and pathological processes. This compound can be used to detect endogenously and exogenously generated NO in live cells, such as macrophage cell lines (e.g., RAW 264.7).[1][2]

Materials:

  • This compound (RH)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) for endogenous NO induction

  • S-Nitroso-N-acetyl-D,L-penicillamine (SNAP) for exogenous NO generation

  • Phosphate-Buffered Saline (PBS)

  • RAW 264.7 murine macrophage cells

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO₂ atmosphere.

  • Probe Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture medium should be kept low (e.g., <0.5%) to avoid cytotoxicity.

  • Endogenous NO Detection:

    • Seed RAW 264.7 cells on a suitable imaging dish or plate.

    • To induce endogenous NO production, pre-treat the cells with an appropriate concentration of LPS for a specific duration (e.g., as determined by optimization experiments).

    • Incubate the LPS-treated cells with 5 µM this compound for 4 hours.[1]

  • Exogenous NO Detection:

    • Incubate the cultured cells with 5 µM this compound for 4 hours.[1]

    • After the initial incubation, co-incubate the cells with a NO donor, such as 375 µM SNAP, for 2 hours.[1]

  • Imaging:

    • After incubation, wash the cells with PBS to remove excess probe.

    • Image the cells using a fluorescence microscope.

    • Excitation is typically around 510 nm, and emission is collected around 583 nm.[1]

NO_Detection_Workflow cluster_endo Endogenous NO cluster_exo Exogenous NO LPS_Treat Treat cells with LPS Incubate_RH_Endo Incubate with this compound LPS_Treat->Incubate_RH_Endo Wash Wash with PBS Incubate_RH_Endo->Wash Incubate_RH_Exo Incubate with this compound Add_SNAP Co-incubate with SNAP Incubate_RH_Exo->Add_SNAP Add_SNAP->Wash Start Culture RAW 264.7 Cells Start->LPS_Treat Start->Incubate_RH_Exo Image Fluorescence Microscopy Wash->Image

Caption: Workflow for detecting endogenous and exogenous NO.

Detection of Hypochlorous Acid (HOCl) in Live Cells

Hypochlorous acid is a potent ROS involved in the immune response. This compound-based probes offer a sensitive method for detecting HOCl in living cells, such as HeLa cells.[8][9]

Materials:

  • This compound-based probe for HOCl

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium appropriate for the chosen cell line (e.g., DMEM for HeLa cells)

  • HeLa cells or other suitable cell line

  • Hypochlorous acid (HOCl) or a HOCl donor

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture HeLa cells in the appropriate medium and conditions.

  • Probe Preparation: Prepare a stock solution of the HOCl-sensitive this compound probe in DMSO.

  • Cell Staining:

    • Incubate the cultured cells with the probe at an optimized concentration (e.g., 10 µM) for a specific duration (e.g., 30-60 minutes).[13]

  • HOCl Treatment (Optional):

    • To observe the response to exogenous HOCl, treat the probe-loaded cells with varying concentrations of HOCl for a short period.

  • Imaging:

    • Wash the cells with PBS to remove the excess probe.

    • Acquire fluorescence images using a confocal microscope.

    • Typical excitation and emission wavelengths will be similar to those for NO detection, but should be optimized for the specific probe used.

HOCl_Detection_Pathway MPO Myeloperoxidase (MPO) HOCl HOCl MPO->HOCl Catalyzes formation of H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO Probe This compound Probe (Non-fluorescent) HOCl->Probe Reacts with Fluorescence Fluorescence Probe->Fluorescence Induces

Caption: Cellular pathway leading to HOCl production and detection.

Quantitative Data Summary

The following tables summarize key quantitative parameters for various this compound-based probes.

Table 1: Performance of this compound-based Probes

AnalyteProbeCell LineDetection LimitFluorescence IncreaseReference
Nitric Oxide (NO)This compoundRAW 264.720 nM~1000-fold[1][2]
Hypochlorite (ClO⁻)Rhodamine B benzothiazole (B30560) hydrazine (B178648)-1.06 nM~350-fold[5][7]
Hypochlorous Acid (HOCl)Rhodamine hydrazide derivativeHeLa1.24 µM-
Copper (Cu²⁺)This compound derivative (EM21)A2780-~5-fold in cells[10]
Mercury (Hg²⁺)2-hydroxybenzoyl hydrazide-modified rhodamineHeLa->30-fold[3]

Table 2: Typical Experimental Parameters

AnalyteProbe ConcentrationIncubation TimeExcitation (nm)Emission (nm)Reference
Nitric Oxide (NO)5 µM4 hours510583[1]
Hypochlorous Acid (HOCl)10 µM0.5 - 1 hour~550~575[12][13]
Mercury (Hg²⁺)1.0 µM30 minutes530583[3]
Copper (Cu²⁺)--540570[10]

Conclusion

This compound and its derivatives are invaluable tools for live cell imaging, enabling the sensitive and selective detection of a wide array of biologically significant analytes. The "turn-on" fluorescence mechanism provides a high signal-to-background ratio, facilitating clear visualization of cellular processes. The protocols and data presented in this application note serve as a comprehensive guide for researchers aiming to employ these powerful probes in their studies of cellular function, signaling, and disease. With continued development, the family of this compound-based probes is poised to further illuminate the intricate workings of the living cell.

References

Application Notes: Rhodamine B Hydrazide as a "Turn-On" Fluorescent Probe for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rhodamine B hydrazide is a non-fluorescent derivative of Rhodamine B that has gained significant attention as a chemosensor or "turn-on" fluorescent probe.[1][2] Its utility lies in a structural transformation from a colorless, non-fluorescent spirolactam form to the highly colored and fluorescent Rhodamine B in the presence of specific analytes.[1][3] This distinct change in fluorescence provides a sensitive and selective method for the quantitative determination of various substances, a process analogous to a fluorometric titration. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as a fluorescent indicator.

Principle of Operation

The fundamental mechanism involves the analyte-induced ring-opening of the spirolactam in this compound. In its native state, the molecule exists in a closed, non-fluorescent form. Upon reaction with a target analyte, this ring is opened, resulting in the formation of the highly conjugated and fluorescent Rhodamine B structure. This "turn-on" response allows for a high signal-to-noise ratio, as the fluorescence intensity increases significantly from a near-dark background.[1][4]

Applications

This compound has been successfully employed for the detection and quantification of a variety of analytes, including:

  • Metal Ions: Particularly sensitive to Copper (II) ions (Cu²⁺).[4]

  • Reactive Oxygen and Nitrogen Species (RONS): Including hydrogen peroxide (H₂O₂), nitric oxide (NO), and peroxynitrite.[1][3][5]

  • Other Small Molecules: Such as glucose (indirectly via H₂O₂ production) and cyanide (CN⁻).[3][6]

This versatility makes it a valuable tool in various fields, from environmental monitoring to cellular imaging and diagnostics in drug development.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in detecting various analytes.

Table 1: Spectroscopic Properties

ParameterWavelength (nm)Notes
Excitation (Typical)510 - 560The optimal excitation wavelength can vary slightly depending on the solvent and analyte.[5][9]
Emission (Typical)570 - 585Corresponds to the fluorescence of the open-ring Rhodamine B form.[5][9]
Excitation (for H₂O₂ assay)540As reported in a specific method for hydrogen peroxide determination.[3]
Emission (for H₂O₂ assay)571As reported in a specific method for hydrogen peroxide determination.[3]

Table 2: Performance in Analyte Detection

AnalyteLinear RangeLimit of Detection (LOD)Reference
Hydrogen Peroxide2.0 x 10⁻⁸ - 2.0 x 10⁻⁶ mol/L3.7 x 10⁻⁹ mol/L[3]
Nitric OxideNot specified20 nM[1]
CyanideNot specified1.592 x 10⁻⁷ M[6]

Experimental Protocols

Protocol 1: General Fluorometric Titration for Analyte Quantification

This protocol describes a general procedure for determining the concentration of a target analyte using this compound.

1. Materials:

  • This compound stock solution (e.g., 1 mM in DMSO or ethanol).
  • Appropriate buffer solution for the specific analyte (e.g., PBS pH 7.4 for biological applications).[4]
  • Analyte standards of known concentrations.
  • Sample containing the unknown analyte concentration.
  • Fluorometer (spectrofluorometer or plate reader).

2. Procedure:

  • Prepare a series of analyte standards by diluting a stock solution in the chosen buffer.
  • In a suitable container (e.g., cuvette or microplate well), add the buffer solution.
  • Add a specific volume of the this compound stock solution to achieve the desired final concentration (e.g., 10-50 µM).[2][4]
  • Add a known volume of the analyte standard or the unknown sample to the mixture.
  • Incubate the reaction mixture for a specific period to allow the reaction to proceed. This time can range from minutes to hours, depending on the analyte and reaction conditions.[2][3]
  • Measure the fluorescence intensity at the optimal excitation and emission wavelengths (e.g., Ex: 540 nm, Em: 570 nm).[4]
  • Generate a calibration curve by plotting the fluorescence intensity against the concentration of the analyte standards.
  • Determine the concentration of the analyte in the unknown sample by interpolating its fluorescence reading on the calibration curve.

Protocol 2: Synthesis of this compound

For research purposes, this compound can be synthesized from Rhodamine B.

1. Materials:

2. Procedure:

  • Dissolve Rhodamine B in absolute ethanol.[2][10]
  • Slowly add hydrazine hydrate to the solution while stirring vigorously at room temperature.[2]
  • Reflux the mixture for several hours. The color of the solution will typically change from dark red/pink to a light orange or become transparent.[2][10]
  • After cooling, remove the ethanol using a rotary evaporator.[2][10]
  • To the residue, add 1 M HCl to remove excess hydrazine.[2][10]
  • Adjust the pH of the solution to approximately 8-9 using 1 M NaOH to precipitate the product.[2][6][10]
  • Filter the resulting precipitate and wash it thoroughly with deionized water.[2][6]
  • Dry the purified this compound product.

Visualizations

Signaling_Pathway cluster_RBH cluster_RB RBH This compound (Spirolactam Form) RB Rhodamine B (Open Amide Form) RBH->RB Ring Opening NonFluorescent Non-Fluorescent Fluorescent Highly Fluorescent Analyte Analyte (e.g., Cu²⁺, NO, H₂O₂) Analyte->RBH Reaction Experimental_Workflow start Start prep_reagents Prepare Reagents (RBH Stock, Buffer, Standards) start->prep_reagents mix Mix RBH, Buffer, and Analyte/Sample prep_reagents->mix incubate Incubate for Defined Time mix->incubate measure Measure Fluorescence (Ex/Em Scan) incubate->measure calibrate Generate Calibration Curve with Standards measure->calibrate determine Determine Unknown Concentration calibrate->determine end End determine->end

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Selectivity of Rhodamine B Hydrazide Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the selectivity of Rhodamine B hydrazide for specific metal ions in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using this compound for metal ion detection?

This compound exists in a colorless and non-fluorescent spirolactam form. The presence of specific metal ions can trigger the opening of this spirolactam ring, leading to the formation of a highly colored and fluorescent open-amide structure.[1][2] This distinct colorimetric and fluorometric "off-on" response is the basis for its use as a chemosensor.[3][4]

Q2: My this compound probe is responding to multiple metal ions. How can I improve its selectivity for a specific ion?

Improving selectivity is a common challenge and can be addressed through several strategies:

  • Structural Modification: The most effective method is to modify the this compound structure.[1] By reacting it with different aldehydes, you can introduce specific chelating groups that have a higher affinity for your target metal ion. For instance, introducing nitrogen and oxygen donor atoms can enhance selectivity for ions like Cu²⁺ and Fe³⁺.[5][6]

  • Solvent System Optimization: The choice of solvent can significantly influence selectivity.[1] Experiment with different solvent mixtures, such as ethanol-water or acetonitrile-water, to find the optimal conditions for your target ion.[7]

  • pH Adjustment: The pH of the solution plays a crucial role in the sensing mechanism.[1][4] By using buffers to maintain a specific pH, you can often enhance the response for one metal ion while suppressing the interference from others.[8]

Q3: How does the choice of aldehyde in the synthesis of a this compound derivative affect metal ion selectivity?

The aldehyde introduces a specific binding pocket for the metal ion. The type and arrangement of heteroatoms (e.g., oxygen, nitrogen, sulfur) in the aldehyde, along with its steric properties, determine the coordination environment. This tailored environment leads to preferential binding with metal ions that have a complementary size, charge density, and coordination geometry. For example, condensing this compound with 2-hydroxy-3-methoxybenzaldehyde (B140153) can yield a sensor for Cu²⁺, Ni²⁺, and Co²⁺, while using 3,4,5-trimethoxybenzaldehyde (B134019) can result in a sensor selective for only Fe³⁺.[5]

Q4: Can I switch the selectivity of a this compound probe from one metal ion to another without re-synthesis?

In some cases, yes. While structural modification is the primary route to altering selectivity, changing the experimental medium can sometimes switch the preferential detection from one ion to another. For instance, the well-known Cu²⁺ selectivity of this compound can be switched to Hg²⁺ by adjusting the aqueous buffer system and pH.[9][10]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No fluorescence or color change upon addition of the target metal ion. 1. Incorrect pH of the solution.2. The spirolactam ring is not opening.3. Degradation of the probe.1. Optimize the pH of the experimental medium. A pH range of 4-7 is a good starting point for many metal ions.[4][8]2. Ensure the solvent system is appropriate for the desired metal ion interaction.[1]3. Synthesize a fresh batch of the probe. Store the probe in a cool, dark, and dry place.
The probe shows a response to multiple metal ions (low selectivity). 1. The binding pocket of the probe is not specific enough.2. Sub-optimal experimental conditions (pH, solvent).3. Interference from competing ions.1. Synthesize a new derivative by choosing an aldehyde that provides a more rigid and specific coordination site for the target ion.2. Systematically vary the solvent composition and pH to find conditions that maximize the signal for the target ion while minimizing it for others.3. Add a masking agent to chelate interfering ions, provided it does not interact with your target ion.
The fluorescence signal is weak. 1. Low concentration of the probe or metal ion.2. Inefficient ring-opening of the spirolactam.3. Fluorescence quenching by other species in the sample.1. Increase the concentration of the probe and/or the metal ion.2. Re-evaluate the pH and solvent conditions to facilitate the ring-opening mechanism.3. Purify the sample to remove potential quenching agents. Perform a standard addition experiment to check for matrix effects.
The color change is not visually distinct. 1. Insufficient concentration of the metal ion.2. The molar absorptivity of the open-ring form is low under the current conditions.1. Increase the concentration of the metal ion.2. Adjust the pH and solvent system to favor the formation of the colored open-ring species.
Inconsistent results between experiments. 1. Variability in reagent preparation (e.g., pH, concentrations).2. Fluctuation in temperature.3. Photobleaching of the probe.1. Prepare fresh solutions for each experiment and carefully control all parameters.2. Perform experiments at a constant temperature.3. Minimize exposure of the probe to light, especially during measurements.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the precursor, this compound, from Rhodamine B.

Materials:

Procedure:

  • Dissolve Rhodamine B in ethanol in a round-bottom flask.

  • Add hydrazine hydrate dropwise to the solution.

  • Reflux the mixture overnight. The solution will change color from dark pink to a transparent orange.[11]

  • After cooling, remove the ethanol using a rotary evaporator.

  • Wash the residue with 1 M HCl to remove excess hydrazine hydrate.

  • Slowly add 1 M NaOH with stirring until the pH of the solution reaches 8-9.

  • Filter the resulting precipitate, wash it three times with pure water, and then dry it in an oven.[11]

General Protocol for Synthesis of Schiff Base Derivatives of this compound

This protocol outlines the general procedure for modifying this compound to improve selectivity.

Materials:

  • This compound (1 mmol)

  • Aldehyde derivative (1 mmol)

  • Ethanol (20 mL)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add the selected aldehyde to the solution.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will often precipitate out of the solution. If not, reduce the solvent volume.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[12]

A microwave-assisted synthesis can also be employed, which often leads to shorter reaction times and higher yields.[12][13]

General Protocol for Metal Ion Sensing Experiment

Materials:

  • Stock solution of the this compound derivative (probe) in a suitable solvent (e.g., DMSO, ethanol).

  • Stock solutions of various metal ions (e.g., chlorides or nitrates) in water or a suitable solvent.

  • Buffer solution (e.g., HEPES, acetate) to maintain the desired pH.

  • Solvent for the experiment (e.g., ethanol-water mixture).

Procedure:

  • Prepare a solution of the probe in the chosen solvent system at the desired final concentration (e.g., 10 µM).

  • Add a specific volume of the buffer solution to maintain the pH.

  • Add aliquots of the metal ion stock solutions to the probe solution.

  • Allow the solution to equilibrate for a specific time.

  • Measure the UV-Vis absorption and fluorescence emission spectra.

  • For selectivity studies, repeat the process with a range of different metal ions at the same concentration.

  • To test for interference, add the target metal ion to a solution of the probe that already contains other metal ions.

Data Presentation

Table 1: Selectivity of Modified this compound Probes for Various Metal Ions

Probe (this compound + Aldehyde)Target Metal Ion(s)Solvent SystemDetection Limit (µM)Reference
2-hydroxy-3-methoxybenzaldehydeCu²⁺, Ni²⁺, Co²⁺Not SpecifiedNot Specified[5]
fluorene-2-carboxaldehydeAl³⁺, Cu²⁺Not SpecifiedNot Specified[5]
trans-4-(Diethylamino)cinnamaldehydeCu²⁺, Fe³⁺Not SpecifiedNot Specified[5]
3,4,5-trimethoxybenzaldehydeFe³⁺Not SpecifiedNot Specified[5]
2,4-dichloro-1,3,5-triazineFe³⁺Ethanol-Water0.0521[4]
Unmodified (pH 5)Hg²⁺Acetate-buffered 10% Methanol0.2[9][10]
ethyl 5-formyl-3,4-dimethyl-pyrrole-2-carboxylateCu²⁺CH₃CN/HEPES0.201[8]

Visualizations

sensing_mechanism cluster_off Non-Fluorescent State cluster_on Fluorescent State Spirolactam This compound (Spirolactam Form) Colorless, Non-Fluorescent Open_Amide Open Amide Form Pink, Highly Fluorescent Spirolactam->Open_Amide Ring Opening Metal_Ion Specific Metal Ion Metal_Ion->Spirolactam Binds

Caption: Metal ion-induced ring-opening mechanism of this compound.

experimental_workflow Start Start: Synthesize Probe Prepare_Solutions Prepare Probe and Metal Ion Stock Solutions Start->Prepare_Solutions Optimize_Conditions Optimize Experimental Conditions (Solvent, pH) Prepare_Solutions->Optimize_Conditions Add_Metal Add Metal Ion to Probe Solution Optimize_Conditions->Add_Metal Measure Measure UV-Vis and Fluorescence Spectra Add_Metal->Measure Analyze Analyze Data for Selectivity and Sensitivity Measure->Analyze End End: Selective Detection Analyze->End

Caption: General experimental workflow for metal ion sensing.

troubleshooting_logic Start Low Selectivity Observed Check_pH Is pH Optimized? Start->Check_pH Adjust_pH Adjust pH using Buffers Check_pH->Adjust_pH No Check_Solvent Is Solvent System Optimized? Check_pH->Check_Solvent Yes Re_evaluate Re-evaluate Selectivity Adjust_pH->Re_evaluate Adjust_Solvent Vary Solvent Composition Check_Solvent->Adjust_Solvent No Modify_Probe Synthesize New Probe Derivative with More Specific Ligand Check_Solvent->Modify_Probe Yes Adjust_Solvent->Re_evaluate Modify_Probe->Re_evaluate Re_evaluate->Start Still Low Success Improved Selectivity Achieved Re_evaluate->Success Successful

Caption: Troubleshooting logic for improving probe selectivity.

References

Overcoming interference from other metal ions in Rhodamine B hydrazide assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rhodamine B hydrazide (RBH) assays. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a specific focus on mitigating interference from other metal ions.

Troubleshooting Guide

This section addresses specific issues that may arise during your this compound experiments.

Question 1: My fluorescence signal is weak or absent, even in the presence of the target metal ion (e.g., Cu²⁺). What are the possible causes and solutions?

Possible Causes:

  • Incorrect pH: The spirolactam ring-opening mechanism of this compound is pH-dependent. The optimal pH for the detection of many metal ions, including Cu²⁺, is generally within the neutral range (pH 6.4-8.0).[1] Extreme acidic or basic conditions can inhibit the reaction.

  • Probe Degradation: this compound can be susceptible to degradation over time, especially when exposed to light or stored improperly.

  • Insufficient Incubation Time: The reaction between RBH and the target metal ion may not have reached completion. A stable fluorescence signal is typically observed after a sufficient incubation period, which can be around 8 minutes or longer.[2]

  • Low Concentration of Target Ion: The concentration of the target metal ion in your sample may be below the detection limit of the assay.

  • Presence of Strong Quenching Agents: Other substances in your sample might be quenching the fluorescence of the activated rhodamine B.

Solutions:

  • pH Optimization: Ensure your buffer system maintains a pH between 6.4 and 8.0 for Cu²⁺ detection.[1] Perform a pH titration to determine the optimal pH for your specific assay conditions.

  • Use Freshly Prepared Probe: Prepare a fresh solution of this compound for each experiment to avoid issues with degradation.

  • Optimize Incubation Time: Conduct a time-course experiment to determine the optimal incubation time for your specific sample matrix and target ion concentration.

  • Concentrate Your Sample: If you suspect a low target ion concentration, consider appropriate sample concentration methods.

  • Sample Matrix Evaluation: Analyze your sample for the presence of known fluorescence quenchers and consider purification steps if necessary.

Question 2: I am observing a high background fluorescence signal in my negative controls (no target metal ion). How can I reduce it?

Possible Causes:

  • Autofluorescence of Sample Components: Biological samples, in particular, can contain endogenous fluorescent molecules that contribute to background signal.

  • Probe Impurities: The this compound reagent may contain fluorescent impurities.

  • Solvent Effects: The choice of solvent can influence the background fluorescence.

Solutions:

  • Subtract Background: Always measure the fluorescence of a blank sample (containing everything except the probe) and subtract this value from your experimental readings.

  • Purify the Probe: If you suspect impurities, consider purifying the this compound.

  • Solvent Screening: Test different solvent systems to find one that minimizes background fluorescence while maintaining assay performance. A common solvent system is a mixture of an organic solvent like acetonitrile (B52724) or DMSO with an aqueous buffer.[2]

Question 3: The fluorescence signal is not specific to my target metal ion; other metal ions are causing a positive signal. How can I improve the selectivity of my assay?

Possible Causes:

  • Cross-reactivity of the Probe: this compound can react with several metal ions, although its affinity for each varies. Ions such as Hg²⁺, Fe³⁺, and Cr³⁺ are known to cause interference in Cu²⁺ detection.[3]

  • Suboptimal Assay Conditions: The pH and solvent system can influence the selectivity of the probe.

Solutions:

  • Use of Masking Agents: This is a highly effective strategy to prevent interfering ions from reacting with the probe. A masking agent is a chemical that forms a stable complex with the interfering ion.

    • For Fe³⁺ interference: EDTA can be used to chelate Fe³⁺.

    • For Hg²⁺ interference: Thiourea (B124793) is an effective masking agent for Hg²⁺.[4][5]

  • pH Adjustment: Fine-tuning the pH of the assay can often enhance the selectivity for the target ion. For example, adjusting the pH to a specific value might favor the reaction with Cu²⁺ over other ions.

  • Kinetic Discrimination: In some cases, the reaction kinetics of the probe with the target ion and interfering ions may differ. By measuring the fluorescence at a specific time point, it may be possible to minimize the contribution from slower-reacting interfering ions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound as a metal ion sensor?

A1: this compound exists in a colorless and non-fluorescent spirolactam form. In the presence of certain metal ions, such as Cu²⁺, the spirolactam ring is opened, leading to the formation of the highly colored and fluorescent rhodamine B. This "off-on" switching of fluorescence forms the basis of the assay.[3]

Q2: Which metal ions are known to interfere with this compound assays for Cu²⁺ detection?

A2: Several metal ions can potentially interfere with Cu²⁺ detection. The degree of interference depends on their concentration and the specific assay conditions. Commonly reported interfering ions include Hg²⁺, Fe³⁺, Cr³⁺, Pb²⁺, and Al³⁺.[3][6]

Q3: How do I choose the right masking agent for my experiment?

A3: The choice of masking agent depends on the specific interfering ion you need to eliminate.

  • EDTA is a broad-spectrum chelator and is particularly effective for masking divalent and trivalent metal ions like Fe³⁺.[7]

  • Thiourea shows high selectivity for masking Hg²⁺.[4][5] It is crucial to optimize the concentration of the masking agent to ensure it effectively sequesters the interfering ion without significantly affecting the detection of the target ion.

Q4: What is the optimal pH for a this compound assay?

A4: For the detection of Cu²⁺, a pH range of 6.4 to 8.0 is generally considered optimal.[1] However, the ideal pH can vary depending on the specific derivative of this compound used and the sample matrix. It is always recommended to perform a pH optimization experiment for your specific assay.

Q5: Can I use this compound assays for quantitative analysis?

A5: Yes, under controlled conditions, the fluorescence intensity is proportional to the concentration of the target metal ion, allowing for quantitative analysis.[1] It is essential to generate a standard curve with known concentrations of the target ion to accurately determine the concentration in your samples.

Data Presentation

Table 1: Selectivity of a this compound-based Probe for Cu²⁺ over Other Metal Ions.

Metal IonFluorescence Response (relative to Cu²⁺)
Cu²⁺ 1.00
Hg²⁺High Interference
Fe³⁺Moderate Interference
Cr³⁺Moderate Interference
Al³⁺Low Interference
Pb²⁺Low Interference
Zn²⁺Negligible Interference
Ni²⁺Negligible Interference
Co²⁺Negligible Interference
Cd²⁺Negligible Interference
K⁺Negligible Interference
Na⁺Negligible Interference
Ca²⁺Negligible Interference
Mg²⁺Negligible Interference

Note: The level of interference is a generalization from multiple sources and can vary based on the specific probe and experimental conditions.[3][6]

Table 2: Effectiveness of Masking Agents in Reducing Interference.

Interfering IonMasking AgentConcentration of Masking Agent% Reduction in Interference Signal
Fe³⁺EDTA1-10 equivalents> 90%
Hg²⁺Thiourea10-100 equivalents> 95%

Note: The optimal concentration of the masking agent should be determined empirically for each specific application.

Experimental Protocols

Protocol 1: General Procedure for Cu²⁺ Detection using this compound

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Prepare a series of standard solutions of Cu²⁺ (e.g., from CuSO₄) in deionized water or the appropriate buffer.

    • Prepare a buffer solution (e.g., 10 mM HEPES) with the desired pH (typically pH 7.4).[1]

  • Assay Procedure:

    • In a microplate or cuvette, add the buffer solution.

    • Add the this compound stock solution to a final concentration (e.g., 10 µM).

    • Add the Cu²⁺ standard or sample solution.

    • Bring the final volume to the desired level with the buffer solution.

    • Incubate the mixture at room temperature for a predetermined optimal time (e.g., 10-30 minutes), protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for rhodamine B (e.g., Ex: 510 nm, Em: 578 nm).[8]

  • Data Analysis:

    • Plot the fluorescence intensity against the concentration of the Cu²⁺ standards to generate a calibration curve.

    • Determine the concentration of Cu²⁺ in the unknown samples by interpolating their fluorescence readings from the calibration curve.

Protocol 2: Overcoming Metal Ion Interference using a Masking Agent (Example: EDTA for Fe³⁺)

  • Reagent Preparation:

    • Prepare all reagents as described in Protocol 1.

    • Prepare a stock solution of the masking agent, EDTA (e.g., 10 mM), in deionized water.

  • Assay Procedure with Masking:

    • In a microplate or cuvette, add the buffer solution.

    • Add the sample containing the suspected interfering ion (Fe³⁺) and the target ion (Cu²⁺).

    • Add the EDTA stock solution to a final concentration that is in excess of the interfering ion concentration (e.g., 1-10 equivalents of the estimated Fe³⁺ concentration).

    • Incubate for a short period (e.g., 5 minutes) to allow for the complexation of the interfering ion with EDTA.

    • Add the this compound stock solution.

    • Incubate for the optimal reaction time.

  • Fluorescence Measurement and Data Analysis:

    • Proceed with fluorescence measurement and data analysis as described in Protocol 1. Compare the results with and without the masking agent to confirm its effectiveness.

Visualizations

Caption: Signaling pathway of this compound assay and interference mitigation.

Experimental_Workflow start Start prep Prepare Reagents: - this compound - Metal Ion Standards - Buffer start->prep add_sample Add Sample/Standard to Buffered Solution prep->add_sample check_interference Potential Interference? add_sample->check_interference add_masking Add Masking Agent (e.g., EDTA, Thiourea) check_interference->add_masking Yes add_rbh Add Rhodamine B Hydrazide check_interference->add_rbh No incubate_masking Incubate (e.g., 5 min) add_masking->incubate_masking incubate_masking->add_rbh incubate_reaction Incubate (e.g., 10-30 min) add_rbh->incubate_reaction measure Measure Fluorescence (e.g., Ex: 510 nm, Em: 578 nm) incubate_reaction->measure analyze Analyze Data: - Standard Curve - Quantify Target Ion measure->analyze end End analyze->end

Caption: Experimental workflow for this compound assays with an interference mitigation step.

References

Technical Support Center: Optimizing Rhodamine B Hydrazide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhodamine B hydrazide. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on optimizing pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the use of this compound as a fluorescent probe?

This compound is a non-fluorescent derivative of Rhodamine B. Its spirolactam ring is in a closed form, which quenches its fluorescence. In the presence of specific analytes, the spirolactam ring opens, leading to the formation of the highly fluorescent Rhodamine B. This "turn-on" fluorescence mechanism allows for the detection of various substances.[1][2][3][4]

Q2: What is the optimal pH for working with this compound?

The optimal pH is highly dependent on the target analyte. This compound itself is stable over a broad pH range, generally above pH 4.[1][2][5] However, the reaction that triggers the fluorescence turn-on is often pH-sensitive. For instance, detection of nitric oxide (NO) is effective at pH > 4, while sensing Cu(II) ions is optimal at a physiological pH of 7.4.[1][6] It is crucial to consult literature specific to your analyte of interest to determine the ideal pH for your experiment.

Q3: My this compound solution is showing some background fluorescence. What could be the cause?

There are several potential reasons for background fluorescence:

  • Probe Purity: The this compound reagent may contain impurities, such as unreacted Rhodamine B. Purification by methods like recrystallization or column chromatography might be necessary.[2]

  • Spontaneous Hydrolysis: Although generally stable, some spontaneous hydrolysis of the spirolactam ring can occur, especially at very low pH values (pH < 4), leading to the formation of fluorescent Rhodamine B.[2]

  • Photodegradation: Exposure to intense light can sometimes cause degradation of the probe, resulting in increased background fluorescence.

  • Contamination: The presence of trace amounts of the target analyte or other interfering species in your buffer or sample can activate the probe.

Troubleshooting Guide

Issue 1: No or very low fluorescence signal upon addition of the analyte.

Potential Cause Troubleshooting Step
Incorrect pH Verify the pH of your reaction buffer. The optimal pH for the reaction with your specific analyte is critical. For example, sensing of Cu(II) is most effective at pH 7.4 and shows decreased fluorescence at pH 8 and very little activation at acidic conditions (pH 5.5).[6]
Insufficient Analyte Concentration Ensure the concentration of your analyte is within the detection range of the probe. The limit of detection can vary depending on the analyte. For example, the detection limit for nitric oxide can be as low as 20 nM.[1][2]
Probe Degradation Prepare fresh solutions of this compound. The probe can degrade over time, especially if not stored properly.
Incompatible Solvent This compound is often dissolved in an organic solvent like DMSO or ethanol (B145695) before being diluted in an aqueous buffer. Ensure the final concentration of the organic solvent does not interfere with the reaction.[2][7]
Incorrect Excitation/Emission Wavelengths Confirm that you are using the correct excitation and emission wavelengths for Rhodamine B. Typically, the excitation maximum is around 510-560 nm and the emission maximum is around 578-585 nm.[2][7][8]

Issue 2: High background fluorescence in the control (without analyte).

Potential Cause Troubleshooting Step
Probe Impurity If high background is persistent, consider purifying the this compound. Recrystallization from a solvent mixture like acetonitrile/water can be effective.[2]
Acidic Conditions If your experimental conditions require a pH below 4, be aware that the probe itself can become fluorescent.[2] Consider if a different probe is more suitable for highly acidic environments.
Autofluorescence from Sample Biological samples can exhibit autofluorescence. Run a control with your sample and buffer alone (without the probe) to assess the level of autofluorescence.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound experiments with different analytes.

Table 1: Optimal pH and Detection Limits for Various Analytes

AnalyteOptimal pHLimit of Detection (LOD)Reference
Nitric Oxide (NO)> 4.020 nM[1][2]
Copper (II) ions (Cu²⁺)7.4~0.5 µM[6]
Mercury (II) ions (Hg²⁺)5.00.2 mM[9][10]
Formaldehyde (B43269) (FA)7.41.24 µM[7]
Hypochlorous Acid (HOCl)~7.0Not specified[11]

Table 2: Spectroscopic Properties of Activated Rhodamine B

ParameterWavelength (nm)Reference
Excitation Maximum (λex)510 - 560[2][6][7]
Emission Maximum (λem)570 - 585[2][6][7]

Experimental Protocols

Protocol 1: General Procedure for Fluorescence Measurement

  • Probe Preparation: Prepare a stock solution of this compound (e.g., 1-10 mM) in a suitable organic solvent such as DMSO or ethanol.

  • Reaction Buffer Preparation: Prepare a buffer solution at the optimal pH for your specific analyte (refer to Table 1 or relevant literature). Common buffers include HEPES and PBS.[2][6]

  • Reaction Setup: In a cuvette or microplate well, add the reaction buffer.

  • Probe Addition: Add the this compound stock solution to the reaction buffer to achieve the desired final concentration (e.g., 10-50 µM).

  • Baseline Measurement: Measure the initial fluorescence of the probe solution to establish a baseline.

  • Analyte Addition: Add the sample containing the analyte to the reaction mixture.

  • Fluorescence Measurement: Record the fluorescence intensity over time or after a specific incubation period at the appropriate excitation and emission wavelengths (see Table 2).

Protocol 2: Synthesis of this compound

A common method for synthesizing this compound involves the following steps:

  • Dissolve Rhodamine B in ethanol.

  • Add an excess of hydrazine (B178648) hydrate (B1144303) to the solution.

  • Reflux the mixture. The color of the solution will typically change from dark pink to a transparent orange.

  • After cooling, remove the solvent using a rotary evaporator.

  • The resulting solid can be purified by recrystallization, for example, from an acetonitrile/water mixture.[2][12][13]

Disclaimer: This is a generalized protocol. Please refer to specific literature for detailed and optimized synthesis procedures.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_probe Prepare Rhodamine B Hydrazide Stock mix Mix Probe and Buffer prep_probe->mix prep_buffer Prepare Reaction Buffer (Optimal pH) prep_buffer->mix baseline Measure Baseline Fluorescence mix->baseline add_analyte Add Analyte baseline->add_analyte measure Measure Fluorescence Signal add_analyte->measure analyze Analyze Data measure->analyze

Caption: Experimental workflow for a typical this compound fluorescence assay.

signaling_pathway probe This compound Spirolactam (Closed Ring) product Activated Rhodamine B Spirolactam (Open Ring) probe->product Reaction analyte Analyte (e.g., NO, Cu²⁺) analyte->product fluorescence Fluorescence (Turn-On) product->fluorescence

Caption: General signaling mechanism of this compound probes.

References

Improving the signal-to-noise ratio of Rhodamine B hydrazide probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Rhodamine B hydrazide probes and troubleshooting common issues to improve the signal-to-noise ratio in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of fluorescence activation for this compound probes?

A1: this compound exists in a non-fluorescent, colorless, spirocyclic form.[1][2] The fluorescence is activated through a "turn-on" mechanism. In the presence of a specific analyte (e.g., nitric oxide, certain metal ions, or aldehydes), the hydrazide group reacts, leading to the opening of the spirocyclic ring.[3][4] This structural change restores the conjugated xanthene structure of the rhodamine dye, resulting in a dramatic increase in fluorescence and a visible color change.[3][5]

Q2: My this compound probe is showing high background fluorescence. What are the possible causes and solutions?

A2: High background fluorescence can be a significant issue. Potential causes include probe impurity, autofluorescence from your sample, or non-specific probe activation.[6] To troubleshoot, ensure the purity of your probe, as residual Rhodamine B can contribute to background signal.[] Include an unstained control to assess autofluorescence and consider using an autofluorescence quenching solution if necessary.[6][8] Optimizing the probe concentration and washing steps can also help minimize non-specific binding and background.[6]

Q3: I am observing a weak or no fluorescence signal. What should I check?

A3: A weak or absent signal can stem from several factors.[6] First, verify that you are using the correct excitation and emission wavelengths for Rhodamine B (typically around 510 nm for excitation and 578 nm for emission, although this can vary slightly).[9][10][11] Ensure your target analyte is present in sufficient concentration to activate the probe. The reaction kinetics can also be influenced by pH and temperature, so ensure your experimental conditions are optimal for the specific probe-analyte reaction.[12][13] Finally, photobleaching can diminish the signal; minimize the exposure of your sample to the excitation light.[8][14]

Q4: Can this compound probes be used for quantitative measurements?

A4: Yes, under controlled conditions, this compound probes can be used for quantitative analysis. The fluorescence intensity often shows a linear relationship with the concentration of the analyte within a certain range.[15][16][17] To ensure accurate quantification, it is crucial to generate a calibration curve with known concentrations of the analyte and to carefully control experimental parameters such as temperature, pH, and incubation time.

Q5: What is the optimal pH for using this compound probes?

A5: The optimal pH can vary depending on the specific analyte and the design of the probe derivative. However, many this compound-based probes are designed to work well within a neutral pH range (around 7.0-7.4) to be compatible with biological samples.[13][15] It is important to consult the specific literature for the probe you are using, as some probes may have a broader effective pH range.[15][16] For instance, some probes show good stability over a pH range greater than 4.[15]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound probes.

Problem Potential Cause Recommended Solution
High Background Fluorescence Probe ImpurityPurify the this compound probe to remove any residual fluorescent Rhodamine B.
AutofluorescenceImage an unstained control sample to determine the level of autofluorescence. Use an autofluorescence quenching reagent if necessary.[6][8]
Probe Concentration Too HighTitrate the probe concentration to find the optimal balance between signal and background.[6][8]
Inadequate WashingIncrease the number and duration of washing steps to remove unbound probe.[6]
Weak or No Fluorescence Signal Incorrect Filter Sets/WavelengthsVerify that the excitation and emission filters on the microscope are appropriate for Rhodamine B (Excitation ~510 nm, Emission ~578 nm).[9][10][11]
Insufficient Analyte ConcentrationEnsure the analyte of interest is present at a detectable concentration.
Suboptimal Reaction ConditionsOptimize the pH, temperature, and incubation time for the specific probe-analyte reaction.[12][13]
PhotobleachingMinimize the sample's exposure to excitation light. Use an anti-fade mounting medium.[8][14]
Poor Signal-to-Noise Ratio Combination of High Background and Weak SignalAddress both issues systematically using the solutions outlined above.
Suboptimal Probe ConcentrationAn optimal probe concentration is key; too low a concentration gives a weak signal, while too high a concentration can increase the background.[12]
Environmental FactorsMinimize background interference from components like buffers and proteins by optimizing the assay conditions.[12]
Signal Fades Quickly (Photobleaching) Excessive Exposure to Excitation LightReduce the intensity and duration of the excitation light.[14]
Inappropriate Mounting MediumUse a commercially available anti-fade mounting medium.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for synthesizing the core this compound structure.

Materials:

Procedure:

  • Dissolve Rhodamine B in ethanol in a round-bottom flask.[13][18]

  • Add an excess of hydrazine hydrate dropwise to the solution.[13]

  • Reflux the mixture overnight. The solution should change from dark pink to a transparent orange.[13]

  • After cooling, remove the solvent using a rotary evaporator.[13]

  • Wash the residue with 1 M HCl to remove excess hydrazine hydrate.[13]

  • Slowly add 1 M NaOH with stirring until the pH of the solution reaches 8-9, at which point a precipitate will form.[13][18]

  • Filter the resulting precipitate, wash it three times with distilled water, and then dry it in an oven.[13][18]

Protocol 2: General Procedure for Cellular Imaging with this compound Probes

This protocol provides a general workflow for using this compound probes for live-cell imaging.

Materials:

  • Cells of interest cultured on a suitable imaging dish or coverslip

  • This compound probe stock solution (e.g., in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Analyte source or inducer (if applicable)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Culture cells to the desired confluency.

  • Prepare the probe working solution by diluting the stock solution in cell culture medium or an appropriate buffer to the final desired concentration (e.g., 5-10 µM).[3][17]

  • Wash the cells once with PBS.

  • Incubate the cells with the probe working solution for a specified time (e.g., 30-60 minutes) at 37°C.[3]

  • If detecting an endogenous analyte, proceed to the imaging step. If detecting an exogenously applied or induced analyte, treat the cells with the analyte source for the appropriate duration.[15][17]

  • Wash the cells two to three times with PBS to remove any excess probe.

  • Add fresh culture medium or PBS to the cells.

  • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for Rhodamine B.

Visualizations

signaling_pathway cluster_probe Probe State cluster_analyte Analyte Probe_Inactive This compound (Spirocyclic Form) Non-Fluorescent Probe_Active Rhodamine B (Open-Ring Form) Highly Fluorescent Probe_Inactive->Probe_Active Ring Opening Analyte Target Analyte (e.g., NO, Cu²⁺, FA) Analyte->Probe_Inactive Reaction

Caption: Mechanism of this compound probe activation.

experimental_workflow Start Start Experiment Cell_Culture Culture Cells Start->Cell_Culture Probe_Incubation Incubate with This compound Probe Cell_Culture->Probe_Incubation Analyte_Treatment Treat with Analyte (if applicable) Probe_Incubation->Analyte_Treatment Washing Wash to Remove Excess Probe Analyte_Treatment->Washing Imaging Fluorescence Microscopy Washing->Imaging Data_Analysis Analyze Signal-to-Noise Ratio Imaging->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for cellular imaging.

troubleshooting_logic Start Low Signal-to-Noise Ratio Check_Signal Is the signal weak or absent? Start->Check_Signal Check_Background Is the background high? Check_Signal->Check_Background No Troubleshoot_Signal Troubleshoot Weak Signal: - Check wavelengths - Optimize probe concentration - Check analyte presence Check_Signal->Troubleshoot_Signal Yes Troubleshoot_Background Troubleshoot High Background: - Check probe purity - Check for autofluorescence - Optimize washing steps Check_Background->Troubleshoot_Background Yes Re-evaluate Re-evaluate Signal-to-Noise Ratio Check_Background->Re-evaluate No Troubleshoot_Signal->Re-evaluate Troubleshoot_Background->Re-evaluate

Caption: Troubleshooting logic for low signal-to-noise ratio.

References

Cell permeability issues with Rhodamine B hydrazide for intracellular imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding cell permeability and other common issues encountered when using Rhodamine B hydrazide for intracellular imaging.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for intracellular imaging?

This compound is a non-fluorescent derivative of Rhodamine B. Its fluorescence is quenched due to a spirocyclic lactam structure.[1] This structure can be opened by specific analytes, such as nitric oxide (NO) under aerobic conditions, which restores the fluorescent properties of Rhodamine B.[2][3] This "turn-on" fluorescence mechanism allows for the detection of specific molecules within cells. It has been used to detect various analytes including nitric oxide, copper ions, and hypochlorous acid.[4][5][6]

Q2: Is this compound cell-permeable?

The cell permeability of this compound can be variable and is a critical factor for successful intracellular imaging. While some studies have shown that it can efficiently penetrate certain cell types, such as Raw 264.7 macrophages, others suggest that its permeability can be limited in other cell lines.[3][7] Modifications to the this compound structure, such as n-alkylation, have been shown to improve cell membrane permeability.[7]

Q3: What are the excitation and emission wavelengths for this compound?

Once this compound reacts with its target analyte and becomes fluorescent, it exhibits spectral properties similar to Rhodamine B. The typical excitation and emission maxima are around 510 nm and 578 nm, respectively.[4][6]

Troubleshooting Guide

Problem 1: Low or no intracellular fluorescence signal.

Possible Cause Suggested Solution
Poor cell permeability 1. Increase incubation time: As shown in studies with Raw 264.7 cells, increasing the incubation time from 2 to 8 hours can lead to a more highly fluorescent cell image.[2][3] 2. Optimize probe concentration: Use a concentration range of 1-10 µM as a starting point and optimize for your specific cell type.[2][8] 3. Consider a modified probe: If permeability remains an issue, consider using a chemically modified version of this compound with enhanced lipophilicity, such as an n-alkylated derivative.[7]
Low concentration of the target analyte 1. Use positive controls: To confirm the probe is working, use a positive control, such as an NO donor like S-nitroso-N-acetyl-D,L-penicillamine (SNAP) when detecting nitric oxide.[2][3] 2. Induce analyte production: If detecting an endogenous analyte, ensure that the cells are appropriately stimulated to produce it (e.g., using lipopolysaccharide (LPS) to induce nitric oxide synthase).[2][3]
Incorrect imaging parameters 1. Verify filter sets: Ensure you are using the appropriate filter sets for Rhodamine B fluorescence (Excitation: ~510 nm, Emission: ~580 nm).[4][6] 2. Optimize acquisition settings: Adjust the exposure time and gain on the microscope to enhance signal detection.
pH of the medium This compound is stable over a broad pH range (>4).[2][3] However, extreme pH values in your culture medium could potentially affect cell health and probe performance. Ensure your medium is properly buffered.

Problem 2: High background fluorescence.

Possible Cause Suggested Solution
Excess probe 1. Thorough washing: After incubating the cells with the probe, wash them multiple times with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove any unbound, extracellular probe.[8] 2. Reduce probe concentration: A lower probe concentration may reduce background without significantly compromising the intracellular signal.
Autofluorescence 1. Image unstained cells: Acquire images of unstained cells under the same imaging conditions to determine the level of natural cellular autofluorescence. 2. Use spectral imaging: If available, use a microscope with spectral imaging capabilities to distinguish the specific Rhodamine B signal from the broader autofluorescence spectrum.

Problem 3: Cell toxicity.

Possible Cause Suggested Solution
High probe concentration 1. Perform a cytotoxicity assay: Determine the optimal, non-toxic concentration of this compound for your specific cell type using a cell viability assay (e.g., MTT or trypan blue exclusion). One study showed good cell viability in Raw 264.7 cells with 5 µM this compound for up to 24 hours.[2] 2. Minimize incubation time: Use the shortest incubation time that provides an adequate signal-to-noise ratio.
Solvent toxicity 1. Limit DMSO concentration: this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO). Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

General Protocol for Intracellular Nitric Oxide (NO) Detection

This protocol is adapted from studies using Raw 264.7 macrophage cells.[2]

Materials:

  • This compound

  • DMSO

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Lipopolysaccharide (LPS) for inducing endogenous NO

  • S-nitroso-N-acetyl-D,L-penicillamine (SNAP) as an exogenous NO donor (positive control)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate cells (e.g., Raw 264.7 macrophages) on a suitable imaging dish or plate and culture until they reach the desired confluency.

  • Probe Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the final working concentration (e.g., 5 µM).

  • Endogenous NO Detection: a. To induce NO production, pre-treat the cells with an inducing agent (e.g., 1 µg/mL LPS for 4 hours). b. Remove the inducing agent and incubate the cells with the this compound working solution for a specified time (e.g., 2, 4, 6, or 8 hours).

  • Exogenous NO Detection: a. Incubate the cells with the this compound working solution (e.g., 5 µM for 4 hours). b. Co-incubate with an NO donor (e.g., 375 µM SNAP for 2 hours).

  • Washing: After incubation, wash the cells three times with PBS to remove the excess probe.

  • Imaging: Acquire bright-field and fluorescence images using a fluorescence microscope with appropriate filter sets (e.g., excitation at 510 nm and emission at 580 nm).

Quantitative Data Summary
Parameter Value Cell Type Notes Reference
Working Concentration 5 µMRaw 264.7For detection of both exogenous and endogenous NO.[2]
Incubation Time 2-8 hoursRaw 264.7Longer incubation led to a stronger signal for endogenous NO.[2]
NO Detection Limit 20 nMIn solutionDemonstrates the high sensitivity of the probe.[2][3]
Fluorescence Enhancement ~1000-foldIn solutionUpon reaction with NO.[2][3]

Visualizations

Reaction of this compound with Nitric Oxide

reaction_pathway Rhodamine_Hydrazide This compound (Non-fluorescent) Rhodamine_B Rhodamine B (Fluorescent) Rhodamine_Hydrazide->Rhodamine_B Spirocycle Opening NO Nitric Oxide (NO) + O2 NO->Rhodamine_B Byproducts Byproducts

Caption: Proposed mechanism of this compound reacting with NO.

General Experimental Workflow for Intracellular Imaging

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_imaging Imaging Cell_Culture 1. Plate and Culture Cells Probe_Prep 2. Prepare Rhodamine B Hydrazide Solution Stimulation 3. Stimulate Cells (Optional) (e.g., LPS for NO production) Probe_Prep->Stimulation Incubation 4. Incubate with Probe Stimulation->Incubation Washing 5. Wash Cells (e.g., with PBS) Incubation->Washing Image_Acquisition 6. Acquire Images Washing->Image_Acquisition

Caption: A generalized workflow for intracellular imaging experiments.

References

Calibration curve issues with Rhodamine B hydrazide for quantitative analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the quantitative analysis of analytes using Rhodamine B hydrazide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a fluorescent probe?

A1: this compound is a non-fluorescent derivative of Rhodamine B. In its native state, the spirolactam ring of the molecule is closed, rendering it colorless and non-fluorescent. In the presence of specific analytes, such as nitric oxide (NO), copper ions (Cu²⁺), or under conditions that generate reactive oxygen species, the spirolactam ring opens. This structural change results in the formation of the highly fluorescent Rhodamine B, leading to a "turn-on" fluorescent signal that is proportional to the analyte concentration.[1][2][3]

Q2: My this compound solution has a pinkish tint and shows background fluorescence. What could be the cause?

A2: A pinkish color and background fluorescence indicate the premature opening of the spirolactam ring, converting the hydrazide to the fluorescent Rhodamine B. This can be caused by:

  • Contamination: The presence of trace amounts of the target analyte or other reactive species in your reagents or solvent.

  • Inappropriate pH: The probe is stable over a broad pH range (typically > 4), but highly acidic conditions can cause hydrolysis.[1][2]

  • Photo-oxidation: Exposure to light, especially UV light, can lead to degradation and the formation of fluorescent products.[4]

  • Improper Storage: Ensure the probe is stored in a cool, dark, and dry place to prevent degradation.

Q3: What are the optimal excitation and emission wavelengths for the product of the this compound reaction?

A3: Once this compound reacts with its target analyte, it forms Rhodamine B. The optimal excitation wavelength is typically around 510-560 nm, and the emission maximum is observed between 578-585 nm.[5][6] It is always recommended to determine the optimal excitation and emission wavelengths for your specific experimental conditions and instrument.

Troubleshooting Guide: Calibration Curve Issues

A linear calibration curve is crucial for accurate quantitative analysis. Below are common issues that can lead to non-linear or inaccurate calibration curves and steps to resolve them.

Issue 1: Non-Linear Calibration Curve at High Concentrations (Plateau Effect)

Question: My calibration curve is linear at low concentrations but flattens out at higher concentrations. Why is this happening?

Answer: This is a common issue in fluorescence spectroscopy and can be attributed to several factors:

  • Inner Filter Effect (IFE): At high concentrations, molecules in the solution can absorb the excitation light before it reaches the center of the cuvette (primary IFE) or re-absorb the emitted fluorescence before it reaches the detector (secondary IFE).[7][8][9][10] This leads to a lower-than-expected fluorescence signal.

    • Solution:

      • Dilute your samples: The most straightforward approach is to work within a lower concentration range where the absorbance is low (typically below 0.1 AU).[7]

      • Use a shorter pathlength cuvette: This reduces the distance the light travels through the sample, minimizing absorption effects.

      • Apply a correction factor: Mathematical corrections can be applied if the absorbance of the sample at the excitation and emission wavelengths is known.[7][11]

  • Aggregation-Caused Quenching (ACQ): Rhodamine dyes, including the fluorescent product of the assay, can form non-fluorescent dimers or aggregates at high concentrations, which quenches the fluorescence.[12][13][14]

    • Solution:

      • Work at lower concentrations: This is the most effective way to prevent aggregation.

      • Optimize solvent conditions: The choice of solvent can influence aggregation. Using a solvent that better solvates the dye molecules can help.

Illustrative Data for Non-Linearity at High Concentrations:

Analyte Concentration (µM)Expected Fluorescence (a.u.)Observed Fluorescence (a.u.)Potential Cause of Deviation
01010-
1110108-
2210212-
5510505-
101010950Minor Inner Filter Effect
2020101750Significant Inner Filter Effect / Aggregation
5050103500Severe Inner Filter Effect / Aggregation
Issue 2: Poor Sensitivity and Low Signal-to-Noise Ratio

Question: My calibration curve has a very shallow slope, and the signal is weak even at higher concentrations. How can I improve the sensitivity?

Answer: Poor sensitivity can stem from several experimental factors:

  • Suboptimal Reaction Conditions:

    • pH: Ensure the pH of your reaction buffer is optimal for the reaction between this compound and your analyte. For nitric oxide detection, a neutral pH (around 7.4) is often used.[1]

    • Incubation Time and Temperature: The reaction may not have gone to completion. Try increasing the incubation time or optimizing the temperature.

  • Incorrect Instrument Settings:

    • Excitation/Emission Wavelengths: Verify that you are using the optimal wavelengths for Rhodamine B.

    • Slit Widths: Wider slit widths can increase the signal but may also increase background noise. Optimize for the best signal-to-noise ratio.

    • Detector Gain: Increasing the gain can amplify the signal, but excessively high gain will also amplify noise.

  • Photobleaching: The fluorescent product (Rhodamine B) can be degraded by prolonged exposure to the excitation light, leading to a weaker signal.[4][15][16]

    • Solution:

      • Minimize the exposure time of your samples to the excitation light.

      • Use the lowest possible excitation light intensity that provides a good signal.

      • Consider using a photostabilizer if compatible with your assay.

Issue 3: High Background Fluorescence

Question: I am observing a high fluorescence signal in my blank (zero concentration) sample, which is compromising my limit of detection. What can I do?

Answer: High background fluorescence can be due to:

  • Probe Purity and Degradation: As mentioned in the FAQs, impurities or degradation of the this compound stock can lead to a high background.

    • Solution:

      • Use a high-purity probe.

      • Prepare fresh stock solutions and store them properly (protected from light, at the recommended temperature).

  • Solvent and Reagent Contamination: Solvents or other reagents may contain fluorescent impurities.

    • Solution:

      • Use high-purity, spectroscopy-grade solvents.

      • Run a solvent blank to check for background fluorescence.

  • Autofluorescence from Sample Matrix: If you are analyzing complex samples (e.g., cell lysates, biological fluids), endogenous molecules may fluoresce at the same wavelengths.

    • Solution:

      • Prepare your standards in the same matrix as your samples to account for this background.

      • Perform a background subtraction.

Experimental Protocols

Protocol: Quantitative Analysis of Nitric Oxide (NO)

This protocol is a general guideline for the detection of NO using this compound.[1][2] Optimization may be required for specific applications.

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a stock solution (e.g., 1 mM) in a suitable organic solvent like DMSO or acetonitrile. Store protected from light at -20°C.

  • Working Buffer: A common buffer is 100 mM HEPES, pH 7.4.[1] The final assay may contain a small percentage of organic solvent (e.g., 20% acetonitrile) to ensure probe solubility.[1]

  • NO Standard: Prepare a saturated NO stock solution by bubbling NO gas through deoxygenated water. The concentration of a saturated NO solution at 25°C is approximately 1.8 mM.[1] Handle NO gas in a well-ventilated fume hood. Alternatively, use a reliable NO donor.

2. Calibration Curve Preparation:

  • Prepare a series of dilutions of the NO standard in the working buffer to achieve the desired concentration range (e.g., 0-50 µM).

  • Add a fixed concentration of this compound working solution to each standard dilution (e.g., a final concentration of 50 µM).[1]

  • Include a blank sample containing only the this compound in the working buffer.

3. Reaction and Measurement:

  • Incubate the standards and the blank at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 1 hour) to allow the reaction to proceed.[1] The incubation time should be optimized for your specific conditions.

  • Measure the fluorescence intensity of each sample using a fluorometer with excitation at ~510 nm and emission at ~583 nm.[1]

4. Data Analysis:

  • Subtract the fluorescence intensity of the blank from all standard readings.

  • Plot the background-subtracted fluorescence intensity against the corresponding NO concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1 indicates a good linear fit.

Visualizations

Signaling_Pathway Rhodamine_B_Hydrazide This compound (Non-fluorescent) Intermediate Reaction Intermediate Rhodamine_B_Hydrazide->Intermediate Spirolactam Ring Opening Analyte Analyte (e.g., NO) Analyte->Intermediate Rhodamine_B Rhodamine B (Fluorescent) Intermediate->Rhodamine_B

Signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Probe, Buffer, Standards) Incubation Incubate Samples with Probe Prep_Reagents->Incubation Prep_Samples Prepare Samples Prep_Samples->Incubation Fluorescence_Reading Measure Fluorescence Incubation->Fluorescence_Reading Calibration_Curve Construct Calibration Curve Fluorescence_Reading->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

General experimental workflow for quantitative analysis.

Troubleshooting_Workflow Start Calibration Curve Issue Check_Linearity Is the curve non-linear at high concentrations? Start->Check_Linearity Check_Sensitivity Is the sensitivity poor? Check_Linearity->Check_Sensitivity No IFE_Quenching Potential Causes: - Inner Filter Effect (IFE) - Aggregation-Caused Quenching (ACQ) Check_Linearity->IFE_Quenching Yes Check_Background Is the background high? Check_Sensitivity->Check_Background No Suboptimal_Conditions Potential Causes: - Suboptimal pH, time, temp - Incorrect instrument settings - Photobleaching Check_Sensitivity->Suboptimal_Conditions Yes Contamination Potential Causes: - Probe degradation - Reagent/solvent contamination - Sample autofluorescence Check_Background->Contamination Yes End Linear Calibration Curve Check_Background->End No Solution_IFE Solutions: - Dilute samples - Use shorter pathlength - Apply correction IFE_Quenching->Solution_IFE Solution_Sensitivity Solutions: - Optimize reaction conditions - Adjust instrument settings - Minimize light exposure Suboptimal_Conditions->Solution_Sensitivity Solution_Background Solutions: - Use high-purity reagents - Prepare fresh probe stock - Use background subtraction Contamination->Solution_Background Solution_IFE->End Solution_Sensitivity->End Solution_Background->End

Troubleshooting workflow for calibration curve issues.

References

Validation & Comparative

A Comparative Guide to the Validation of Rhodamine B Hydrazide for Quantitative Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Rhodamine B hydrazide's performance against other alternatives for the quantitative detection of metal ions, supported by experimental data.

Rhodamine B-based chemosensors are widely utilized for detecting various metal ions in biological and environmental sciences.[1] These derivatives are typically colorless and non-fluorescent in their closed spirolactam ring form.[1] The presence of a specific metal ion can trigger the opening of this ring, leading to a distinct color change (to pink or purple) and strong fluorescence.[1] This "off-on" signaling mechanism forms the basis of their application in metal ion detection.[2] this compound, a common derivative, is a well-established fluorescent probe for various metal ions, operating on this principle. Its effectiveness stems from its high sensitivity, selectivity, and the clear visual and spectroscopic changes it undergoes upon binding with target metal ions. The core of its function lies in the metal ion-induced hydrolysis and opening of its non-fluorescent spirolactam ring, which restores the highly fluorescent π-conjugated xanthene system of rhodamine B.[3][4]

Signaling Pathway of this compound

The detection mechanism of this compound is a classic example of a "turn-on" fluorescent sensor. In its native state, the molecule exists in a colorless, non-fluorescent spirolactam form. Upon binding with a specific metal ion (e.g., Cu²⁺, Hg²⁺, Fe³⁺), the spirolactam ring is opened, leading to the formation of the highly conjugated and fluorescent rhodamine B structure. This process results in a significant increase in fluorescence intensity and a visible color change from colorless to pink or red.

G cluster_0 Initial State cluster_1 Binding & Activation cluster_2 Final State Rhodamine_B_Hydrazide This compound (Spirolactam Form) Colorless & Non-Fluorescent Complex Intermediate Complex Formation Rhodamine_B_Hydrazide->Complex Binding Metal_Ion Target Metal Ion (e.g., Cu²⁺, Hg²⁺, Fe³⁺) Metal_Ion->Complex Ring_Opened Ring-Opened Rhodamine B (Acyclic Form) Pink/Red & Highly Fluorescent Complex->Ring_Opened Hydrolysis

Signaling pathway of this compound.

Performance of this compound for Metal Ion Detection

This compound and its derivatives have been validated for the detection of several metal ions. The selectivity can be tuned by modifying the reaction medium, such as the solvent and pH.[1][3] For instance, while it is well-known for its selectivity towards Cu²⁺, a simple change in the medium can switch its selectivity to Hg²⁺.[3]

Target IonLimit of Detection (LOD)Linear RangeSolvent SystemReference
Cu²⁺ 0.201 µMNot SpecifiedCH₃CN/HEPES (pH 7.4)[5]
Hg²⁺ 0.2 µM (0.2 mM)Not SpecifiedAcetate-buffered 10% Methanol (B129727) (pH 5)[3]
Hg²⁺ 0.609 µMNot SpecifiedDMSO/H₂O (2:8, v/v)[6]
Fe³⁺ 0.0521 µMNot SpecifiedAqueous[7][8]

Comparison with Alternative Detection Methods

While this compound is a powerful tool, various other methods are available for quantitative metal ion detection. These range from other fluorescent probes to traditional analytical techniques.

MethodTarget Ion(s)Limit of Detection (LOD)PrincipleAdvantagesDisadvantages
This compound Cu²⁺, Hg²⁺, Fe³⁺~0.05 - 0.6 µMFluorescence Turn-OnHigh sensitivity, selectivity, visual detection.[5][6][7]Matrix interference, sensitivity to pH and solvent.[3]
Other Rhodamine Derivatives Cu²⁺, Hg²⁺, Fe³⁺, etc.Varies (can be highly sensitive)Fluorescence/ColorimetryTunable selectivity and sensitivity.[9][10]Synthesis can be complex.
Electrochemical Sensors Pb²⁺, Cd²⁺, Hg²⁺, As³⁺ppt to ppb rangeVoltammetry, AmperometryHigh sensitivity, portability, low cost.[11][12]Electrode fouling, interference from complex matrices.
Atomic Absorption Spectroscopy (AAS) Wide range of metalsppb to ppm rangeAtomic AbsorptionHigh accuracy and precision.[12][13]Expensive instrumentation, requires sample digestion.[9]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Most elementsppt to sub-ppt rangeMass SpectrometryExtremely high sensitivity, multi-element analysis.[12][13]Very high cost, complex operation.[9]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the reaction of rhodamine B with hydrazine (B178648) hydrate (B1144303).

Materials:

  • Rhodamine B

  • Hydrazine hydrate

  • Methanol or Ethanol

  • Hydrochloric acid (HCl, 1 M)

  • Sodium hydroxide (B78521) (NaOH, 1 M)

Procedure:

  • Dissolve Rhodamine B (e.g., 2 mmol) in a solvent like methanol (e.g., 30 mL).[14]

  • Add hydrazine hydrate (e.g., 0.02 mol) to the solution.[14]

  • Reflux the mixture for several hours (e.g., 3 hours at 65°C) until the pink color disappears.[14][15]

  • Cool the solution to room temperature.[14]

  • Adjust the pH to 8-9 with NaOH to precipitate the product.[14][15]

  • Filter the pale pink precipitate and wash it with distilled water.[14][15]

  • Dry the resulting this compound.

Quantitative Metal Ion Detection

This protocol outlines a general procedure for using this compound as a fluorescent probe.

Materials:

  • This compound stock solution (e.g., in acetonitrile (B52724) or DMSO)

  • Buffer solution (e.g., HEPES, Acetate buffer) appropriate for the target ion

  • Aqueous solutions of various metal ions

  • Fluorometer

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_meas Measurement & Analysis A Prepare Rhodamine B Hydrazide Stock Solution B Prepare Metal Ion Standard Solutions C Prepare Buffer Solution D Add Probe and Buffer to Cuvette C->D E Spike with Metal Ion Solution D->E F Incubate for a Specific Time E->F G Measure Fluorescence Intensity F->G H Plot Calibration Curve (Intensity vs. Concentration) G->H I Calculate Limit of Detection (LOD) H->I

References

A Comparative Guide to Carbonyl Detection: Rhodamine B Hydrazide versus Dansyl Hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of carbonyl compounds—aldehydes and ketones—is a critical aspect of various analytical workflows, from assessing oxidative stress to profiling metabolic pathways. The selection of a derivatization agent is paramount for achieving the requisite sensitivity and selectivity. This guide provides an objective comparison of two prominent fluorescent hydrazine (B178648) probes: Rhodamine B hydrazide and Dansyl Hydrazine, supported by experimental data and detailed protocols to inform the selection of the most suitable reagent for your research needs.

Performance Comparison

The following table summarizes the key performance characteristics of this compound and Dansyl Hydrazine for the detection of carbonyl compounds.

FeatureThis compoundDansyl Hydrazine
Detection Principle Non-fluorescent this compound reacts with carbonyls to form a highly fluorescent hydrazone derivative via the opening of its spirocyclic ring.Non-fluorescent Dansyl Hydrazine reacts with carbonyls to form a stable and highly fluorescent dansyl hydrazone.
Excitation Wavelength ~560 nm (for the hydrazone product)[1][2]~340 nm (for the hydrazone product)
Emission Wavelength ~585 nm (for the hydrazone product)[1][2]~525 nm (for the hydrazone product)
Quantum Yield The quantum yield of the parent fluorophore, Rhodamine B, can be high (e.g., 0.31 in water, and up to 0.7 in ethanol)[3][4]. The quantum yield of the hydrazone derivative is expected to be comparable.The quantum yield of dansyl derivatives can be influenced by the solvent environment. While specific values for simple carbonyl hydrazones are not readily available, some dansyl-derivatized compounds have shown quantum yields that are lower than other fluorescent hydrazides.
Sensitivity High sensitivity has been reported, with detection limits as low as 0.4 pmol for protein carbonyls in a fluorometric assay.[1]Widely used for sensitive detection, particularly in HPLC and LC-MS applications, enhancing ionization efficiency and lowering detection limits.
Selectivity While effective for carbonyls, this compound has been reported to react with other species such as certain metal ions (e.g., Cu²⁺), peroxynitrite, and nitric oxide, which could lead to potential interferences.[5]Generally considered selective for carbonyl compounds.[6]
Reaction Conditions The reaction is typically carried out under acidic conditions (pH ~3-5) and can be completed in about 1 hour at 37°C for protein carbonyls.[1]Derivatization is often performed under acidic conditions (e.g., using trifluoroacetic acid as a catalyst) with heating (e.g., 60°C for 30 minutes).[7]
Instrumentation Fluorescence spectrophotometer, plate reader, or fluorescence microscope.HPLC with fluorescence detector, LC-MS.
Key Advantages - High sensitivity. - Long excitation and emission wavelengths, minimizing background fluorescence from biological samples.- Well-established and widely used reagent. - Excellent for chromatographic and mass spectrometric applications. - Improves ionization efficiency in mass spectrometry.[6]
Key Disadvantages - Potential for cross-reactivity with non-carbonyl species.- Shorter excitation and emission wavelengths may lead to higher background in certain biological matrices.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general reaction mechanism for carbonyl detection by both probes and a typical experimental workflow.

General Reaction Mechanism of Hydrazine-Based Probes Carbonyl Carbonyl Compound (Aldehyde or Ketone) Intermediate Tetrahedral Intermediate Carbonyl->Intermediate + Probe Hydrazine Probe (this compound or Dansyl Hydrazine) Probe->Intermediate Product Fluorescent Hydrazone Intermediate->Product - H₂O Water H₂O

Caption: General reaction of a hydrazine probe with a carbonyl compound.

Experimental Workflow for Carbonyl Detection cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Sample containing carbonyl compounds Mix Mix sample/standard with hydrazine probe solution Sample->Mix Standard Carbonyl Standard Standard->Mix Incubate Incubate under optimal conditions (pH, temp, time) Mix->Incubate Measure Measure fluorescence (Spectrophotometer/Plate Reader) or Analyze by HPLC/LC-MS Incubate->Measure Quantify Quantify carbonyls based on standard curve Measure->Quantify

Caption: A typical workflow for carbonyl detection using a fluorescent hydrazine probe.

Experimental Protocols

I. Carbonyl Detection using this compound (Adapted from a protein carbonyl assay)

This protocol is a general guideline and may require optimization for specific non-protein carbonyl analytes and sample matrices.

Materials:

  • This compound (RBH) solution (e.g., 1 mM in ethanol)

  • Carbonyl-containing sample

  • Carbonyl standards (e.g., a series of known concentrations of a relevant aldehyde or ketone)

  • Reaction buffer (e.g., a buffer with a pH of ~3-5, such as citrate-phosphate buffer)

  • Solvent for final measurement (compatible with fluorescence measurement, e.g., ethanol (B145695) or a buffer system)

Procedure:

  • Sample and Standard Preparation: Prepare dilutions of your sample and a standard curve of the carbonyl standard in the reaction buffer.

  • Reaction Mixture: In a microcentrifuge tube or a well of a microplate, mix your sample or standard with the RBH solution. A typical ratio might be 1:1 (v/v), but this should be optimized.

  • Incubation: Incubate the reaction mixture in the dark at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1 hour).[1] The optimal time and temperature should be determined empirically for your specific analyte.

  • Fluorescence Measurement: After incubation, dilute the reaction mixture with a suitable solvent if necessary to bring the fluorescence signal within the linear range of the instrument.

  • Analysis: Measure the fluorescence intensity using a fluorescence spectrophotometer or plate reader with excitation at approximately 560 nm and emission at approximately 585 nm.[1][2]

  • Quantification: Determine the concentration of carbonyls in your sample by comparing its fluorescence signal to the standard curve.

II. Carbonyl Detection using Dansyl Hydrazine (General Protocol for HPLC)

This protocol is a general guideline for the derivatization of carbonyls for subsequent HPLC analysis.

Materials:

  • Dansyl Hydrazine solution (e.g., 1 mg/mL in acetonitrile)

  • Carbonyl-containing sample

  • Carbonyl standards

  • Acid catalyst (e.g., trifluoroacetic acid - TFA)

  • Acetonitrile (HPLC grade)

  • Mobile phase for HPLC

Procedure:

  • Sample and Standard Preparation: Prepare your sample and a series of carbonyl standards in a suitable solvent (e.g., acetonitrile).

  • Derivatization Reaction:

    • To 100 µL of the sample or standard in a microcentrifuge tube, add 100 µL of the Dansyl Hydrazine solution.

    • Add 10 µL of TFA to catalyze the reaction.

    • Vortex the mixture and heat at 60°C for 30 minutes in the dark.

  • Sample Preparation for HPLC: After the reaction, the sample may be diluted with the mobile phase or directly injected into the HPLC system.

  • HPLC Analysis:

    • Separate the dansyl hydrazone derivatives using a suitable reversed-phase HPLC column.

    • Detect the derivatives using a fluorescence detector with excitation at approximately 340 nm and emission at approximately 525 nm.

  • Quantification: Identify and quantify the carbonyls in your sample by comparing the peak areas or heights to those of the standards.

Conclusion

The choice between this compound and Dansyl Hydrazine for carbonyl detection is contingent on the specific requirements of the experiment. This compound offers the advantage of high sensitivity and detection at longer wavelengths, which is beneficial for minimizing background fluorescence in biological samples. However, its potential for cross-reactivity with other molecules should be considered and controlled for. Dansyl Hydrazine is a robust and widely validated reagent, particularly well-suited for applications requiring chromatographic separation and mass spectrometric analysis due to its favorable derivatization properties that enhance analyte stability and ionization. For researchers prioritizing high sensitivity in fluorometric assays with complex biological matrices, this compound may be the preferred choice, provided that potential interferences are carefully evaluated. For applications demanding robust and reliable quantification via HPLC or LC-MS, Dansyl Hydrazine remains an excellent and well-established option.

References

Cross-reactivity studies of Rhodamine B hydrazide with various cations and anions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a detailed comparison of the cross-reactivity of Rhodamine B hydrazide, a widely used fluorogenic probe, with a variety of cations and anions, supported by experimental data from multiple studies.

This compound operates on a "turn-on" fluorescence mechanism. In its native state, it exists in a colorless and non-fluorescent spirolactam form. The presence of specific analytes triggers the opening of this spirolactam ring, leading to the formation of the highly fluorescent, pink-colored Rhodamine B.[1][2][3] This distinct colorimetric and fluorometric response makes it a valuable tool for detecting various analytes. However, its interaction with a range of ions dictates its specificity and potential for cross-reactivity.

Cation Cross-Reactivity

This compound and its derivatives have been extensively studied for their selective detection of various metal ions. The primary mechanism of action involves the metal ion promoting the hydrolysis or binding to the probe, which facilitates the opening of the spirolactam ring.[4][5][6]

Different derivatives of this compound have been synthesized to enhance selectivity towards specific metal ions. For instance, modifications can tune the sensor to be highly selective for ions such as Cu²⁺, Hg²⁺, Fe³⁺, and Al³⁺.[1][7][8]

The following table summarizes the fluorescence response of this compound and its derivatives when exposed to a range of cations, as reported in various studies. The data highlights the significant fluorescence enhancement in the presence of target ions compared to other tested cations.

CationThis compound DerivativeFluorescence ResponseFold EnhancementReference
Cu²⁺ UnmodifiedStrong "turn-on"Significant[4]
Acetylacetone conjugate~28-fold increase28[9]
N-(2,4-dinitrophenyl)Ultrasensitive response-[2]
Hg²⁺ Unmodified (in acetate (B1210297) buffer, pH 5)Highly selective "turn-on"-[5][6]
Fe³⁺ Rhodamine B-ethylenediamine (RhB-EDA)High selectivity and sensitivity-[10]
trans-4-(Diethylamino)cinnamaldehyde conjugateSelective detection-[7]
Al³⁺ fluorene-2-carboxaldehyde conjugateSelective detection-[7]
Rhodamine hydrazoneFluorescence enhancement10.1[1]
Ni²⁺ 2-hydroxy-3-methoxybenzaldehyde conjugateSelective detection-[7]
Co²⁺ 2-hydroxy-3-methoxybenzaldehyde conjugateSelective detection-[7]
Other Cations
Li⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Fe³⁺, Al³⁺, Sn⁴⁺Rhodamine hydrazone (for Cu²⁺/Al³⁺ detection)Negligible change-[1]
Cu²⁺, Fe²⁺, Fe³⁺, K⁺, Zn²⁺Rhodamine-based cyclic hydrazide (for formaldehyde)No response-[11]
Na⁺, Ca²⁺, Mg²⁺Ag/ZnO Nanoflower sensor for Rhodamine BNegligible interference-[12]

Anion Cross-Reactivity

The cross-reactivity of this compound with anions is less extensively documented compared to cations. Generally, simple anions are not expected to induce the spirolactam ring-opening. However, certain anions can interact with modified this compound probes.

One study developed a derivative for the selective detection of cyanide (CN⁻).[13] In this case, the sensing mechanism involves a deprotonation process rather than ring-opening. The study reported high selectivity for CN⁻ over other common anions.

AnionThis compound DerivativeObservationReference
CN⁻ 8-formyl-7-hydroxyl-4-methylcoumarin conjugateDramatic color change and spectral shift[13]
F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, HSO₄⁻, ClO₄⁻, SCN⁻ 8-formyl-7-hydroxyl-4-methylcoumarin conjugateNo significant change in the absence of CN⁻[13]
Cl⁻, SO₄²⁻, CO₃²⁻, NO₃⁻ Ag/ZnO Nanoflower sensor for Rhodamine BNegligible interference[12]

Experimental Protocols

The following is a generalized experimental protocol for assessing the cross-reactivity of this compound, based on methodologies reported in the cited literature.

Preparation of Stock Solutions:

  • Prepare a stock solution of the this compound probe (e.g., 1 mM) in a suitable solvent such as ethanol, methanol, or acetonitrile.[9][13]

  • Prepare stock solutions of the various cations (as nitrate (B79036) or chloride salts) and anions (as sodium or potassium salts) to be tested (e.g., 10 mM) in deionized water.

Spectroscopic Measurements:

  • In a quartz cuvette, place a specific volume of a buffer solution (e.g., HEPES or PBS, pH 7.4).[1][4]

  • Add a small aliquot of the this compound stock solution to achieve the desired final concentration (e.g., 10 µM).

  • Record the initial absorbance and fluorescence spectra of the probe solution. The excitation wavelength is typically around 510-520 nm, and the emission is monitored around 550-590 nm.[9]

  • Add a specific molar equivalent of the test cation or anion solution to the cuvette.

  • After a short incubation period, record the final absorbance and fluorescence spectra.

  • Repeat the measurement for each cation and anion to be tested.

Data Analysis:

  • Calculate the fluorescence enhancement by dividing the final fluorescence intensity at the emission maximum by the initial fluorescence intensity.

  • Plot the fluorescence intensity or absorbance as a function of the ion concentration to determine the sensitivity and detection limit.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling mechanism of this compound and a typical experimental workflow for cross-reactivity studies.

Signaling_Pathway cluster_rhodamine This compound cluster_analyte Analyte cluster_product Product RBH Spirolactam Form (Colorless, Non-fluorescent) RB Ring-Opened Form (Pink, Fluorescent) RBH->RB Ring Opening Analyte Specific Cation (e.g., Cu²⁺) Analyte->RBH Induces Hydrolysis

Caption: Signaling mechanism of this compound probe.

Experimental_Workflow A Prepare Stock Solutions (Probe, Ions) B Add Probe to Buffer A->B C Measure Initial Spectra (Absorbance & Fluorescence) B->C D Add Test Ion (Cation or Anion) C->D E Incubate D->E F Measure Final Spectra E->F G Analyze Data (Fold Enhancement, Selectivity) F->G

Caption: Experimental workflow for cross-reactivity testing.

References

Validating the use of Rhodamine B hydrazide for nitric oxide detection in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of nitric oxide (NO) in biological samples is paramount to understanding its diverse roles in physiology and pathology. This guide provides an objective comparison of Rhodamine B hydrazide with other common NO detection methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your research needs.

Mechanism of Action: this compound

This compound is a non-fluorescent and colorless probe that, in the presence of nitric oxide under aerobic conditions, undergoes a transformation to the highly fluorescent Rhodamine B. This reaction provides a "turn-on" fluorescent signal, allowing for the sensitive detection of NO. The proposed mechanism involves the conversion of the hydrazide group to an azide (B81097) intermediate, which is then transformed into the fluorescent Rhodamine B.[1]

Comparative Analysis of Nitric Oxide Detection Methods

The selection of an appropriate nitric oxide detection method depends on various factors, including the nature of the biological sample, the required sensitivity, and the available instrumentation. Below is a comparative summary of this compound and three other widely used techniques: the Griess assay, DAF-FM diacetate, and Electron Paramagnetic Resonance (EPR) spectroscopy.

FeatureThis compoundGriess AssayDAF-FM DiacetateElectron Paramagnetic Resonance (EPR) Spectroscopy
Principle Fluorometric ("turn-on")ColorimetricFluorometric ("turn-on")Direct detection of paramagnetic species
Detection Target Nitric Oxide (indirectly)Nitrite (B80452) (NO₂⁻)Intracellular Nitric Oxide (indirectly)Nitric Oxide (direct)
Detection Limit ~20 nM[1][2]~0.5 - 2.5 µM~3-5 nMPicomolar to nanomolar range
Linear Range Up to 100 µM[3]1 - 100 µM[4]Up to ~1.2 µM[5]Varies with spin trap and conditions
Advantages High sensitivity, good photostability, large fluorescence enhancement (up to 1000-fold)[1][2]Simple, inexpensive, widely availableHigh sensitivity for intracellular NO, good photostability[5]Highly specific for NO, can provide real-time detection[6]
Disadvantages Potential for interference from other reactive oxygen/nitrogen species.[3]Indirect measurement, interference from various biological components (e.g., proteins, ascorbate).[3]Can be affected by other reactive species and cellular redox state.[2]Requires specialized equipment, can be complex, often requires spin traps.[5][6]
Sample Type Cell culture, aqueous solutionsCell culture supernatants, plasma, urine, tissue homogenatesLive cellsVarious biological samples

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nitric Oxide Detection using this compound

This protocol is adapted for the detection of NO in aqueous solutions.

Materials:

  • This compound (RH)

  • HEPES buffer (100 mM, pH 7.4)

  • Acetonitrile (CH₃CN)

  • Nitric oxide (NO) stock solution (e.g., from a saturated solution)

  • Quartz cuvettes

  • Fluorometer

Procedure:

  • Prepare a 50 µM working solution of this compound in 100 mM HEPES buffer with 20% acetonitrile.[1]

  • Transfer 3 mL of the RH working solution to a quartz cuvette.

  • Add a known concentration of the NO stock solution to the cuvette.

  • Incubate the solution at 25°C for a specified time (e.g., 25 minutes for concentration-dependent studies).[1]

  • Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 510 nm and an emission wavelength of 583 nm.[1]

  • For quantitative measurements, generate a standard curve by plotting fluorescence intensity against a range of known NO concentrations.

Nitric Oxide Detection using the Griess Assay

This protocol is for the determination of nitrite in cell culture supernatants.

Materials:

  • Griess Reagent Kit (containing sulfanilamide (B372717) solution and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution)

  • Nitrite standard solution (e.g., 0.1 M sodium nitrite)

  • Cell culture medium (phenol red-free recommended)

  • 96-well flat-bottom plate

  • Microplate reader

Procedure:

  • Standard Curve Preparation:

    • Prepare a 100 µM nitrite solution by diluting the 0.1 M nitrite standard in the same cell culture medium as your samples.

    • Perform serial two-fold dilutions in a 96-well plate to generate a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.13, and 1.56 µM). The final volume in each well should be 50 µL. Include a blank (0 µM nitrite).

  • Sample Preparation:

    • Collect cell culture supernatants and centrifuge to remove any cellular debris.

    • Add 50 µL of each supernatant to separate wells of the 96-well plate.

  • Griess Reaction:

    • Add 50 µL of the Sulfanilamide Solution to all standard and sample wells.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of the NED Solution to all wells.

    • Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.

  • Measurement:

    • Measure the absorbance at 540 nm within 30 minutes using a microplate reader.

  • Calculation:

    • Subtract the absorbance of the blank from all readings.

    • Plot the standard curve and determine the nitrite concentration of the samples from the curve.

Intracellular Nitric Oxide Detection using DAF-FM Diacetate

This protocol is for the detection of intracellular NO in live cells using fluorescence microscopy or a microplate reader.

Materials:

  • DAF-FM diacetate

  • DMSO

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Cell culture medium

  • Live cells seeded on an appropriate imaging plate or slide

  • Fluorescence microscope or microplate reader

Procedure:

  • Probe Loading:

    • Prepare a stock solution of DAF-FM diacetate in DMSO (e.g., 5 mM).

    • Dilute the stock solution in serum-free cell culture medium or buffer to a final working concentration of 1-10 µM.[5]

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the DAF-FM diacetate working solution to the cells and incubate for 20-60 minutes at 37°C.[5]

  • Washing and De-esterification:

    • Remove the loading solution and wash the cells twice with PBS to remove excess probe.

    • Add fresh, pre-warmed cell culture medium and incubate for an additional 15-30 minutes to allow for complete de-esterification of the probe by intracellular esterases.[5]

  • NO Stimulation and Measurement:

    • Treat the cells with your experimental compounds to stimulate NO production. Include appropriate positive (e.g., an NO donor) and negative controls.

    • Measure the fluorescence intensity using a fluorescence microscope or microplate reader with excitation at ~495 nm and emission at ~515 nm.[5]

Nitric Oxide Detection using Electron Paramagnetic Resonance (EPR) Spectroscopy

This is a general protocol for the detection of NO in biological samples using a spin trap.

Materials:

  • EPR spectrometer

  • Spin trap (e.g., iron (II)-N-methyl-D-glucamine dithiocarbamate, Fe(MGD)₂)

  • Biological sample (e.g., cell suspension, tissue homogenate)

  • EPR flat cell or capillary tube

Procedure:

  • Sample and Spin Trap Preparation:

    • Prepare the biological sample under conditions that will preserve NO production.

    • Prepare the spin trap solution according to the manufacturer's instructions or literature protocols. For example, prepare a 1.9 mM iron sulfate (B86663) solution and a separate MGD solution.

  • Spin Trapping:

    • Mix the biological sample with the spin trap solution. The spin trap will react with NO to form a stable paramagnetic adduct.

  • EPR Measurement:

    • Transfer the mixture to an EPR flat cell or capillary tube.

    • Place the sample in the EPR cavity.

    • Acquire the EPR spectrum using appropriate instrument parameters (e.g., center field, modulation amplitude, and frequency). The resulting spectrum will be characteristic of the NO-spin trap adduct.

  • Quantification:

    • The concentration of the NO-adduct can be quantified by comparing the signal intensity to that of a standard of known concentration.

Visualizations

Signaling Pathway and Detection Mechanisms

eNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist Receptor Receptor Agonist->Receptor Binds Ca2+ Ca²⁺ Receptor->Ca2+ eNOS_inactive eNOS (inactive) eNOS_active eNOS (active) eNOS_inactive->eNOS_active Caveolin Caveolin Caveolin->eNOS_inactive Inhibits CaM Calmodulin CaM->Caveolin Displaces CaM->eNOS_active Activates Ca2+->CaM Activates NO Nitric Oxide eNOS_active->NO Produces from L-Arginine L-Arginine L-Arginine->eNOS_active sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Produces from GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to

Caption: Endothelial Nitric Oxide Synthase (eNOS) Signaling Pathway.

Rhodamine_B_Hydrazide_Mechanism Rhodamine_B_Hydrazide This compound (Non-fluorescent) Intermediate Intermediate Rhodamine_B_Hydrazide->Intermediate Reacts with NO Nitric Oxide (NO) + O₂ NO->Intermediate Rhodamine_B Rhodamine B (Fluorescent) Intermediate->Rhodamine_B Converts to

Caption: Reaction Mechanism of this compound with Nitric Oxide.

NO_Detection_Workflow cluster_Rhodamine This compound cluster_Griess Griess Assay cluster_DAF DAF-FM Diacetate cluster_EPR EPR Spectroscopy RH_Sample Prepare Sample (e.g., cell lysate) RH_Add Add this compound RH_Sample->RH_Add RH_Incubate Incubate RH_Add->RH_Incubate RH_Measure Measure Fluorescence (Ex: 510 nm, Em: 583 nm) RH_Incubate->RH_Measure Griess_Sample Prepare Supernatant Griess_Add_SA Add Sulfanilamide Griess_Sample->Griess_Add_SA Griess_Incubate1 Incubate 5-10 min Griess_Add_SA->Griess_Incubate1 Griess_Add_NED Add NED Griess_Incubate1->Griess_Add_NED Griess_Incubate2 Incubate 5-10 min Griess_Add_NED->Griess_Incubate2 Griess_Measure Measure Absorbance (540 nm) Griess_Incubate2->Griess_Measure DAF_Load Load Cells with DAF-FM Diacetate DAF_Wash Wash and De-esterify DAF_Load->DAF_Wash DAF_Stimulate Stimulate NO Production DAF_Wash->DAF_Stimulate DAF_Measure Measure Fluorescence (Ex: 495 nm, Em: 515 nm) DAF_Stimulate->DAF_Measure EPR_Sample Prepare Sample EPR_Add_Trap Add Spin Trap EPR_Sample->EPR_Add_Trap EPR_Incubate Incubate EPR_Add_Trap->EPR_Incubate EPR_Measure Measure EPR Spectrum EPR_Incubate->EPR_Measure

Caption: Comparative Experimental Workflow for Nitric Oxide Detection Methods.

References

Assessing the Cytotoxicity of Rhodamine B Hydrazide Derivatives for Live Cell Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes for live-cell imaging is a critical step that hinges on balancing signal fidelity with cellular health. This guide provides an objective comparison of the cytotoxicity of various Rhodamine B hydrazide derivatives, offering supporting experimental data and detailed protocols to aid in the selection of the most suitable probes for your research needs.

The ideal fluorescent probe for live-cell imaging should be bright, photostable, and, most importantly, biocompatible, ensuring it does not interfere with the normal physiological processes of the cells under investigation.[1] this compound and its derivatives have emerged as versatile "turn-on" fluorescent probes for detecting a variety of analytes within living cells, including metal ions and reactive oxygen species. Their utility, however, is contingent on their cytotoxic profile. This guide delves into the cytotoxicity of several this compound derivatives, presenting available data to facilitate an informed choice.

Comparative Cytotoxicity of this compound Derivatives

The following table summarizes the reported cytotoxicity of different this compound derivatives from various studies. It is important to note that direct comparison between studies should be approached with caution due to variations in cell lines, incubation times, and assay methods.

Probe Name/DerivativeTarget AnalyteCell Line(s)AssayConcentrationIncubation TimeReported Cytotoxicity/Cell ViabilityReference
This compound (RH)Nitric Oxide (NO)Raw 264.7MTT Assay5 µM2, 4, 8, 12, 24 hHigh cell viability observed across all time points.[2]
Probe 1 (a cyclic hydrazide derivative)Formaldehyde (B43269) (FA)HeLaMTT Assay10 µMNot SpecifiedNegligible cell death activity observed.[3][4]
EM21 (n-alkylated derivative)Copper (II) ions (Cu²⁺)Not SpecifiedNot SpecifiedWorking concentrationsNot SpecifiedLow cytotoxicity, comparable to Rhodamine 123.[5]
Unnamed hydrazide derivativeHypochlorous acid (HOCl)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedLow cytotoxicity reported.[6]
Rhodamine B (parent compound)-Human tumor cell linesNot SpecifiedUp to 30 µMNot SpecifiedNot cytotoxic up to 30 µM.[7]

Experimental Protocols: Assessing Cytotoxicity

A common and reliable method for assessing the cytotoxicity of fluorescent probes is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[1]

MTT Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Treatment: Introduce the this compound derivative to the cells at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells with the probe for a desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Visualizing Experimental Workflow and Probe Activation

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical workflow for assessing probe cytotoxicity and the general mechanism of action for a "turn-on" this compound probe.

G cluster_workflow Workflow for Assessing Probe Cytotoxicity A Cell Seeding (96-well plate) B Overnight Incubation (Cell Adherence) A->B C Treatment with This compound Derivative B->C D Incubation (e.g., 24, 48, 72 hours) C->D E MTT Assay D->E F Data Analysis (Cell Viability %) E->F

Workflow for assessing probe-induced cytotoxicity.

G cluster_mechanism Proposed Mechanism of a 'Turn-On' this compound Probe Probe This compound (Non-fluorescent, Spirocyclic form) Intermediate Reaction Intermediate Probe->Intermediate + Analyte Analyte Target Analyte (e.g., Cu²⁺, NO, FA) Product Rhodamine B (Highly Fluorescent, Open form) Intermediate->Product Hydrolysis/ Oxidation

Mechanism of fluorescence activation.

Discussion and Considerations

The available data suggests that many this compound derivatives exhibit low cytotoxicity at working concentrations, making them suitable for live-cell imaging applications.[2][3][5][6] The modification of the hydrazide group, for instance through n-alkylation, has been shown to improve cell permeability without significantly increasing cytotoxicity.[5]

However, it is crucial for researchers to empirically determine the optimal, non-toxic concentration of any new probe in their specific cell type and experimental conditions. Factors such as the metabolic activity of the cell line, the duration of the imaging experiment, and the intensity of light exposure can all influence the overall biocompatibility of a fluorescent probe.[1] While inherent cytotoxicity is a primary concern, phototoxicity, which is the damage caused by reactive oxygen species generated during fluorescence imaging, should also be considered, especially for long-term imaging studies.[1]

Conclusion

This compound derivatives represent a valuable class of "turn-on" fluorescent probes for live-cell imaging. The evidence to date indicates that many of these derivatives possess low cytotoxicity, a critical prerequisite for obtaining reliable and artifact-free imaging data. By following standardized cytotoxicity assessment protocols, such as the MTT assay, researchers can confidently select and validate the appropriate this compound derivative for their specific application, ensuring the integrity of their live-cell imaging experiments.

References

A Comparative Guide to Rhodamine B Hydrazide and Commercially Available Metal Ion Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sensitive and selective detection of metal ions is crucial in a myriad of scientific disciplines, from environmental monitoring to understanding the intricate roles of metal ions in biological systems and drug development. Fluorescent chemosensors have emerged as a powerful tool for this purpose, offering high sensitivity, operational simplicity, and real-time detection capabilities. This guide provides an objective comparison of the well-established fluorescent probe, Rhodamine B hydrazide, and its derivatives with commercially available metal ion sensors, supported by experimental data and detailed protocols.

Principle of Detection: The "Off-On" Mechanism of this compound

This compound operates on a clever and efficient "off-on" signaling mechanism. In its native state, the molecule exists in a colorless and non-fluorescent spirolactam form. The presence of specific metal ions triggers a coordination-induced ring-opening of this spirolactam structure to the highly conjugated and fluorescent open-amide form. This distinct transition results in a readily detectable colorimetric change (to pink or violet) and a significant enhancement in fluorescence intensity, providing a clear signal for the presence of the target metal ion.[1][2][3]

Performance Comparison

The following tables summarize the quantitative performance of various this compound-based sensors for the detection of Copper (Cu²⁺) and Iron (Fe³⁺) ions, alongside a selection of commercially available fluorescent sensors for the same ions. It is important to note that the performance of these sensors can be influenced by experimental conditions such as pH, solvent system, and temperature.

Copper (Cu²⁺) Ion Sensors
SensorTypeLimit of Detection (LOD)Quantum Yield (Φ)Solvent SystemReference
This compound Derivatives
This compound-pyrrole derivativeResearch0.201 µM0.18CH₃CN/HEPES (1:1, v/v)[1]
N-(2,4-dinitrophenyl) rhodamine B-hydrazideResearchNot SpecifiedNot SpecifiedEthanol/Water (3:1, v/v)[2]
Rhodamine 6G-based probe (L1)Research0.38 µM0.19CH₃CN/H₂O (1:1, v/v)[4]
Commercially Available Sensors
Coppersensor-1 (CS1)Commercial~3.6 pM (Kd)0.13Not Specified[5]
Phen Green™ FL, diacetateCommercialSubmicromolarNot SpecifiedAqueous
Fura-2Commercial~20 nM (Kd for Zn²⁺)Not SpecifiedAqueous
Iron (Fe³⁺) Ion Sensors
SensorTypeLimit of Detection (LOD)Quantum Yield (Φ)Solvent SystemReference
This compound Derivatives
RhB-DCTResearch0.0521 µMNot SpecifiedEthanol/Water (1:1, v/v)[6]
RDBSFResearch11.6 nMNot SpecifiedNot Specified[7]
RhB-EDAResearchLinear range: 40-900 µMNot SpecifiedAlcohol[8]
Commercially Available Sensors
FerroOrange™CommercialNot SpecifiedNot SpecifiedAqueous/DMSO[9]
CalceinCommercialMicromolar (for Al³⁺)Not SpecifiedAqueous[10]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling mechanism of this compound and a general experimental workflow for metal ion detection using fluorescent probes.

G cluster_0 Signaling Pathway of this compound cluster_1 Properties A This compound (Spirolactam Form) C Coordination Complex A->C + Metal Ion A_prop Colorless Non-fluorescent ('Off') A->A_prop B Metal Ion (e.g., Cu²⁺, Fe³⁺) B->C D Open-Amide Form C->D Ring Opening D_prop Colored (Pink/Violet) Highly Fluorescent ('On') D->D_prop

Signaling mechanism of this compound.

G cluster_0 General Experimental Workflow start Start prep_sensor Prepare Sensor Stock Solution (e.g., in DMSO or Ethanol) start->prep_sensor prep_sample Prepare Sample Solution (containing metal ions in appropriate buffer) start->prep_sample mix Mix Sensor and Sample Solutions prep_sensor->mix prep_sample->mix incubate Incubate (if necessary) mix->incubate measure Measure Fluorescence/Absorbance (Spectrofluorometer/Spectrophotometer) incubate->measure analyze Data Analysis (e.g., determine concentration, LOD) measure->analyze end End analyze->end

A typical workflow for metal ion detection.

Experimental Protocols

I. Metal Ion Detection using this compound Derivative

This protocol provides a general procedure for the detection of Cu²⁺ using a this compound-based sensor. The specific concentrations and incubation times may need to be optimized for different derivatives and experimental setups.

Materials:

  • This compound derivative

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Metal ion stock solutions (e.g., CuCl₂, FeCl₃)

  • Deionized water

  • Spectrofluorometer and/or UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Preparation of Sensor Stock Solution: Prepare a stock solution of the this compound derivative (e.g., 1 mM) in anhydrous DMSO or ethanol. Store this solution in the dark at 4°C.

  • Preparation of Working Sensor Solution: Dilute the stock solution to the desired working concentration (e.g., 10 µM) in the chosen buffer system (e.g., CH₃CN/HEPES, 1:1, v/v).

  • Preparation of Metal Ion Solutions: Prepare stock solutions of the metal ions of interest in deionized water. From these, prepare a series of dilutions at various concentrations.

  • Measurement:

    • To a cuvette containing the working sensor solution, add a specific volume of the metal ion solution.

    • Mix thoroughly and incubate for a predetermined time at room temperature (e.g., 10 minutes) to allow for the reaction to complete.[8]

    • Measure the fluorescence emission spectrum at the appropriate excitation wavelength. The characteristic emission peak for the open-amide form of Rhodamine B is typically around 580-590 nm.

    • Alternatively, measure the UV-Vis absorption spectrum. The open-amide form exhibits a strong absorption peak around 560 nm.

  • Selectivity Test: To assess the selectivity of the sensor, repeat the measurement with a range of other metal ions at the same concentration as the target ion.

  • Competition Test: To evaluate the sensor's performance in a mixed-ion environment, perform the measurement with the target ion in the presence of potentially interfering ions.[8]

II. Using a Commercial Fluorescent Metal Ion Sensor (General Protocol)

This protocol outlines the general steps for using a commercially available fluorescent metal ion sensor, such as those from Thermo Fisher Scientific or other suppliers. Always refer to the manufacturer's specific protocol for the particular sensor you are using.

Materials:

  • Commercial fluorescent metal ion sensor kit (e.g., FerroOrange™, Coppersensor-1)

  • Anhydrous DMSO (for preparing stock solutions)

  • Appropriate buffer as recommended by the manufacturer

  • Metal ion standards

  • Microplate reader or spectrofluorometer

  • Black-walled, clear-bottom microplates (for plate reader assays)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent probe in high-quality, anhydrous DMSO as per the manufacturer's instructions.

    • Prepare a working solution of the probe by diluting the stock solution in the recommended aqueous buffer.

  • Sample Preparation: Prepare samples containing the metal ion of interest in the same buffer used for the probe's working solution. If performing a standard curve, prepare a series of known concentrations of the metal ion.

  • Assay:

    • Add the prepared samples and standards to the wells of a microplate.

    • Add the probe working solution to each well.

    • Incubate the plate at the recommended temperature and for the specified time, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader or spectrofluorometer at the excitation and emission wavelengths specified in the product manual.

  • Data Analysis: Subtract the fluorescence intensity of a blank (buffer only) from all measurements. Plot the fluorescence intensity versus the concentration of the metal ion standards to generate a standard curve. Use this curve to determine the concentration of the metal ion in the unknown samples.

Conclusion

This compound and its derivatives represent a versatile and cost-effective class of "turn-on" fluorescent sensors for a range of metal ions, particularly Cu²⁺ and Fe³⁺. Their straightforward synthesis and clear colorimetric and fluorometric response make them an attractive option for laboratory-based research.

Commercially available sensors, on the other hand, offer the convenience of a ready-to-use, often highly optimized, and validated product. They may also offer superior sensitivity (e.g., picomolar detection limits for Coppersensor-1) and are frequently available in formulations suitable for live-cell imaging.

The choice between a this compound-based sensor and a commercial alternative will ultimately depend on the specific application, the required level of sensitivity and selectivity, budgetary constraints, and the experimental context (e.g., in vitro vs. in vivo). This guide provides the foundational data and protocols to aid researchers in making an informed decision for their metal ion sensing needs.

References

Safety Operating Guide

Safe Disposal of Rhodamine B Hydrazide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Rhodamine B hydrazide, a fluorescent probe used in various detection assays. Adherence to these procedures is critical to protect personnel and the environment.

Immediate Safety and Handling Precautions

This compound presents several hazards; it is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves.

  • Respiratory Protection: For operations that may generate dust, use a NIOSH (US) or CEN (EU) approved respirator[1].

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

In the event of a spill, immediately evacuate the area. Avoid creating dust. Spilled material should be carefully swept up and placed into a suitable, closed container for disposal[1][2].

Step-by-Step Disposal Procedure

The proper disposal of this compound is crucial to prevent environmental contamination. Do not allow the chemical to enter drains or waterways[1].

  • Waste Collection:

    • Collect all waste this compound, including any contaminated materials (e.g., filter paper, pipette tips), in a designated and clearly labeled hazardous waste container.

    • Ensure the container is kept closed when not in use.

  • Consult with a Licensed Waste Disposal Service:

    • The primary method for disposal is to contact a licensed professional waste disposal company[1]. They are equipped to handle and treat hazardous chemical waste in accordance with local, state, and federal regulations.

  • Recommended Disposal Method:

    • A suggested method for disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber[1]. This should only be performed by a licensed and qualified facility.

    • Contaminated packaging should be treated as unused product and disposed of in the same manner[1].

Quantitative Data

The reviewed Safety Data Sheets (SDS) for this compound do not provide specific quantitative data for disposal, such as concentration limits for different waste streams. The consistent recommendation is to manage it as hazardous waste through a professional disposal service.

Experimental Protocols

The disposal procedures outlined are based on safety data sheets and do not involve experimental protocols.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_handling Handling & Collection cluster_disposal Disposal Pathway start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe spill Spill Occurs start->spill collect Collect in a Labeled, Closed Hazardous Waste Container ppe->collect contact_pro Contact Licensed Professional Waste Disposal Service collect->contact_pro spill->ppe No cleanup Follow Spill Cleanup Procedure: - Avoid Dust - Sweep into a Closed Container spill->cleanup Yes cleanup->collect transport Arrange for Waste Pickup and Transport contact_pro->transport final_disposal Final Disposal by Approved Method (e.g., Incineration) transport->final_disposal

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Rhodamine B Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Rhodamine B Hydrazide, a fluorescent probe utilized in various detection methodologies.[1][2] By adhering to these procedural steps, you can mitigate risks and ensure a secure research environment.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health effects.[3] It is classified as harmful if swallowed, a skin irritant, a cause of serious eye damage, and may cause respiratory irritation.[3] The toxicological properties of this compound have not been exhaustively investigated, warranting a cautious approach.[4]

GHS Hazard Statements Summary

Hazard StatementGHS ClassificationDescription
H302Acute toxicity, oral (Category 4)Harmful if swallowed.[3][5]
H315Skin irritation (Category 2)Causes skin irritation.[3][5]
H318Serious eye damage (Category 1)Causes serious eye damage.[3]
H335Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationMay cause respiratory irritation.[3][4][5]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the most critical step in mitigating exposure risks when handling this compound.

Recommended Personal Protective Equipment

Body PartPPE RecommendationSpecifications and Best Practices
Hands Chemical-resistant glovesWear suitable gloves tested according to standards such as EN 374. Nitrile or neoprene gloves are generally recommended for handling chemicals. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them.
Eyes Safety goggles with side shields or a face shieldMust comply with standards such as ANSI Z87.1 in the US or EN 166 in Europe. This will protect against dust particles and splashes.[6]
Body Laboratory coat or chemical-resistant apronA fully buttoned lab coat provides a barrier against accidental spills. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[7]
Respiratory NIOSH-approved respiratorUse a respirator with P95 (US) or P1 (EU EN 143) particle filters for nuisance exposures.[4] For higher-level protection or in poorly ventilated areas, use a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges.[4] Ensure the respirator is properly fitted.

Operational Plan for Safe Handling

A systematic approach to handling this compound, from preparation to disposal, is essential for laboratory safety.

Step-by-Step Handling Protocol

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[4][7]

    • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[8]

    • Before starting, clear the workspace of any unnecessary items to prevent contamination.

  • Donning PPE :

    • Put on a lab coat, followed by safety goggles.

    • Next, don the appropriate respirator.

    • Finally, wear chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

  • Handling and Use :

    • Avoid the formation of dust when handling the solid form of the chemical.[4]

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep containers of this compound tightly closed when not in use.[9]

  • Storage :

    • Store in a cool, dry, and dark place in a tightly sealed container.[5] Recommended storage temperatures are between 2-8°C.[5][8]

    • Store away from incompatible materials such as strong oxidizing agents.[7]

Emergency Procedures and First Aid

In the event of an accidental exposure, immediate and appropriate first aid is crucial.

First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.[4]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water.[4] If skin irritation persists, consult a physician.[4]
Inhalation Move the person to fresh air.[4] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]

Spill and Disposal Plan

Proper management of spills and waste is a critical component of the safety protocol.

Spill Cleanup

  • Evacuate non-essential personnel from the spill area.

  • Wearing the full recommended PPE, cover the spill with an absorbent material for liquids or gently sweep up solids to avoid creating dust.[8]

  • Collect the spilled material into a suitable, labeled container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

Disposal

  • Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.[7][10]

  • It is recommended to use a licensed professional waste disposal service.[4] The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Do not allow the product to enter drains or waterways.[4]

Below is a workflow diagram illustrating the safe handling procedure for this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency & Disposal prep_area Prepare well-ventilated workspace (fume hood) check_safety Verify safety shower & eyewash station functionality prep_area->check_safety Next don_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) check_safety->don_ppe Next handle_chem Handle this compound, avoiding dust generation don_ppe->handle_chem Proceed to handle storage Store in a cool, dry, dark, and tightly sealed container handle_chem->storage After use spill Follow spill cleanup protocol handle_chem->spill In case of spill disposal Dispose of waste via licensed service storage->disposal For waste spill->disposal After cleanup

Caption: Workflow for the safe handling of this compound.

References

×

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.